DSPE-PEG2-mal
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C55H100N3O14P |
|---|---|
Peso molecular |
1058.4 g/mol |
Nombre IUPAC |
[(2R)-3-[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C55H100N3O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-54(63)69-47-49(72-55(64)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-71-73(65,66)70-44-40-57-51(60)38-42-67-45-46-68-43-39-56-50(59)37-41-58-52(61)35-36-53(58)62/h35-36,49H,3-34,37-48H2,1-2H3,(H,56,59)(H,57,60)(H,65,66)/t49-/m1/s1 |
Clave InChI |
PFHIBVKYIUDMIC-ANFMRNGASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to DSPE-PEG2000-Maleimide: Synthesis, Bioconjugation, and Applications in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-MAL), a critical component in the development of targeted drug delivery systems. This document details its synthesis, physicochemical properties, and its application in the bioconjugation of targeting ligands to nanocarriers such as liposomes and lipid nanoparticles. Furthermore, it explores the role of DSPE-PEG2000-MAL in the delivery of therapeutics targeting key signaling pathways in cancer, such as the EGFR and VEGF pathways.
Core Concepts and Chemical Properties
DSPE-PEG2000-MAL is a functionalized phospholipid-polymer conjugate. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a molecular weight of approximately 2000 Daltons, and a reactive maleimide (B117702) group at the terminus of the PEG chain.[1] The amphiphilic nature of this molecule allows for its stable integration into the lipid bilayer of nanoparticles, with the DSPE anchor embedded in the hydrophobic core and the PEG-maleimide chain extending into the aqueous exterior.[2] The PEG linker serves to increase the circulation half-life of the nanoparticles by reducing clearance by the reticuloendothelial system.[3] The terminal maleimide group provides a reactive handle for the covalent attachment of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, via a stable thioether bond.[4] This enables the functionalization of nanoparticles for targeted delivery to specific cells or tissues.
Table 1: Physicochemical Properties of DSPE-PEG2000-MAL
| Property | Value | References |
| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] | [5] |
| CAS Number | 474922-22-0 | |
| Molecular Formula | C₁₃₉H₂₇₁N₄O₅₇P (average) | |
| Average Molecular Weight | ~2941.64 g/mol | |
| Purity | >95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in hot water, chloroform (B151607), ethanol | |
| Storage Temperature | -20°C |
Synthesis and Characterization
The synthesis of DSPE-PEG2000-MAL is typically achieved through a two-step process starting from DSPE-PEG2000-Amine.
Experimental Protocol: Synthesis of DSPE-PEG2000-Maleimide
Materials:
-
DSPE-PEG2000-Amine
-
N-succinimidyl-3-maleimidopropionate (SMCC) or similar maleimide-NHS ester
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol gradient)
Procedure:
-
Dissolve DSPE-PEG2000-Amine in a mixture of anhydrous DCM and a small amount of anhydrous DMF.
-
Add N-succinimidyl-3-maleimidopropionate (typically 1.2-1.5 molar excess) to the solution.
-
Add triethylamine (2-3 molar excess) to the reaction mixture to act as a base.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield pure DSPE-PEG2000-MAL.
-
Dry the final product under vacuum to remove all traces of solvent.
Characterization Methods
The successful synthesis and purity of DSPE-PEG2000-MAL and its conjugates are confirmed using various analytical techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool to confirm the presence of the maleimide group and its subsequent reaction with a thiol-containing molecule. The protons of the maleimide double bond typically appear as a characteristic singlet at approximately 6.7-6.9 ppm. Upon successful conjugation to a thiol, this peak disappears, indicating the formation of the thioether bond.
2.2.2. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the DSPE-PEG2000-MAL and to monitor the progress of conjugation reactions. By comparing the chromatograms of the starting materials and the reaction mixture, the formation of the conjugate and the consumption of the reactants can be quantified. A typical mobile phase consists of a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).
Table 2: Quantitative Data from Characterization and Conjugation Studies
| Parameter | Method | Result | References |
| Purity of DSPE-PEG2000-MAL | HPLC | >95% | |
| Conjugation Efficiency (Peptide) | HPLC | >95% | |
| Maleimide Peak (¹H NMR) | ¹H NMR (in D₂O) | ~6.87 ppm | |
| Disappearance of Maleimide Peak after Conjugation | ¹H NMR | Complete disappearance | |
| Stability of Maleimide at pH 7.0 (24h) | Ellman's Assay | ~100% activity | |
| Stability of Maleimide at pH 9.5 (24h) | Ellman's Assay | ~26% activity |
Bioconjugation and Liposome (B1194612) Formulation
The primary application of DSPE-PEG2000-MAL is the surface functionalization of liposomes and other nanoparticles with targeting ligands.
Experimental Protocol: Thiol-Maleimide Conjugation to a Peptide
Materials:
-
DSPE-PEG2000-MAL
-
Thiol-containing peptide
-
Degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve the thiol-containing peptide in the degassed reaction buffer. If the peptide contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them to free thiols.
-
Dissolve DSPE-PEG2000-MAL in the reaction buffer. A co-solvent like DMSO may be used if solubility is an issue.
-
Add the DSPE-PEG2000-MAL solution to the peptide solution. A molar excess of the maleimide lipid (e.g., 3:1) is often used to ensure complete reaction of the peptide.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the resulting DSPE-PEG2000-peptide conjugate from unreacted starting materials using dialysis or size-exclusion chromatography.
Experimental Protocol: Preparation of Targeted Liposomes
Materials:
-
Primary structural lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG2000
-
DSPE-PEG2000-ligand conjugate
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Hydration buffer (e.g., PBS)
-
Chloroform
Procedure (Thin-Film Hydration Method):
-
Dissolve the lipids (DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-ligand) in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated by vortexing or sonicating the flask.
-
To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove unencapsulated drug by dialysis or size-exclusion chromatography.
Applications in Targeting Cancer Signaling Pathways
DSPE-PEG2000-MAL-functionalized nanoparticles are instrumental in delivering therapeutic agents to cancer cells by targeting overexpressed cell surface receptors. This targeted approach can enhance the therapeutic efficacy and reduce the side effects of potent drugs.
Targeting the Epidermal Growth Factor Receptor (EGFR) Pathway
The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. Liposomes decorated with antibodies or antibody fragments targeting EGFR can deliver chemotherapeutics like doxorubicin (B1662922) directly to cancer cells.
Caption: EGFR signaling pathway and targeted liposome delivery.
Targeting the Vascular Endothelial Growth Factor (VEGF) Pathway
The VEGF signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. DSPE-PEG2000-MAL-modified nanoparticles can be used to deliver anti-angiogenic agents, such as siRNA targeting VEGF, to tumor endothelial cells.
Caption: VEGF signaling pathway and targeted LNP-mediated siRNA delivery.
Experimental and Logical Workflows
The development of targeted drug delivery systems using DSPE-PEG2000-MAL follows a logical workflow from synthesis to in vivo application.
Caption: General workflow for developing targeted nanoparticles.
Conclusion
DSPE-PEG2000-MAL is a versatile and indispensable tool in the field of targeted drug delivery. Its well-defined chemical structure and reactivity allow for the precise engineering of nanocarriers with enhanced circulation times and the ability to specifically target diseased cells and tissues. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at creating more effective and less toxic nanomedicines. The continued exploration of novel targeting ligands and therapeutic payloads in conjunction with DSPE-PEG2000-MAL-functionalized nanoparticles holds immense promise for the future of personalized medicine.
References
- 1. NSP's DSPE-PEG-Mal were used for Synthesis of Polymer-Lipid Nanoparticles by Microfluidic Focusing for siRNA Delivery - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. When Albumin Meets Liposomes: A Feasible Drug Carrier for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 5. nanocs.net [nanocs.net]
A Technical Guide to the Synthesis of DSPE-PEG2000-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal). This functionalized lipid is a critical component in the development of targeted drug delivery systems, such as liposomes and lipid nanoparticles, enabling the conjugation of thiol-containing ligands like antibodies, peptides, and proteins.[1][2][3]
Core Synthesis Pathway
The most common and well-documented synthetic route to DSPE-PEG2000-Maleimide involves the reaction of an amine-terminated DSPE-PEG2000 with a maleimide-functionalized N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, linking the maleimide (B117702) group to the terminus of the polyethylene (B3416737) glycol (PEG) chain.
A frequently used reagent for this purpose is N-succinimidyl-3-maleimidopropionate (SMP). The reaction is typically carried out in an organic solvent in the presence of a tertiary amine base, such as triethylamine (B128534), which acts as a catalyst and acid scavenger.[4]
Below is a diagram illustrating the general synthesis pathway.
Caption: Synthesis of DSPE-PEG2000-Maleimide via reaction of DSPE-PEG2000-Amine with SMP.
Experimental Protocol
This section provides a detailed methodology for the synthesis and purification of DSPE-PEG2000-Maleimide, based on established literature.
Materials:
-
Amino-PEG2000-DSPE
-
N-succinimidyl-3-maleimidopropionate (SMP)
-
Dichloromethane (CH2Cl2), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Sephadex G-50
Procedure:
-
Dissolution of Reactants: In a clean, dry reaction vessel, dissolve amino-PEG2000-DSPE (e.g., 500 mg, 0.18 mmol) and N-succinimidyl-3-maleimidopropionate (e.g., 62.6 mg, 0.24 mmol) in a mixture of anhydrous dichloromethane (3 ml) and anhydrous dimethylformamide (0.75 ml).
-
Addition of Base: To the solution from step 1, add triethylamine (e.g., 76 µl, 0.54 mmol) dropwise while stirring.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion of the reaction, the product mixture is purified using a Sephadex G-50 column to separate the desired DSPE-PEG2000-Maleimide from unreacted starting materials and byproducts.
-
Product Isolation: The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield DSPE-PEG2000-Maleimide as a white solid.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and properties of DSPE-PEG2000-Maleimide.
| Parameter | Value | Reference |
| Purity | >95% | |
| Molecular Formula | C139H271N4O57P (average) | |
| Solubility | Soluble in chloroform (B151607) and warm water | |
| Storage | -20°C |
Characterization
Confirmation of the successful synthesis of DSPE-PEG2000-Maleimide is crucial. The following techniques are commonly employed:
-
¹H NMR Spectroscopy: The presence of a characteristic peak for the maleimide protons (typically around 6.68 ppm) confirms the successful incorporation of the maleimide group. The disappearance of this peak after conjugation with a thiol-containing molecule can be used to verify the reactivity of the maleimide group.
-
Mass Spectrometry: Techniques such as MALDI-TOF MS can be used to confirm the molecular weight of the final product.
-
Ellman's Assay: This colorimetric assay can be used to indirectly confirm the synthesis by showing a low concentration of free thiols in the final product after reacting it with a known amount of a thiol-containing peptide.
Applications and Considerations
DSPE-PEG2000-Maleimide is widely used for the surface functionalization of liposomes and other nanoparticles. The maleimide group readily reacts with sulfhydryl (thiol) groups on ligands such as antibodies, peptides, and proteins through a Michael addition reaction, forming a stable thioether bond. This conjugation strategy is instrumental in developing targeted drug delivery systems that can selectively bind to specific cell types, thereby enhancing therapeutic efficacy and reducing off-target effects.
It is important to note that the maleimide group can undergo hydrolysis, particularly at alkaline pH. Therefore, reactions and storage should be conducted under controlled pH conditions, typically neutral or slightly acidic, to maintain the reactivity of the maleimide moiety.
References
An In-depth Technical Guide to DSPE-PEG2-Maleimide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal) is a heterobifunctional lipid-polymer conjugate crucial for advanced drug delivery systems. This molecule is prized for its ability to anchor to lipid-based nanoparticles, such as liposomes and micelles, while presenting a reactive maleimide (B117702) group for the covalent attachment of targeting ligands. This guide provides a comprehensive overview of the properties, characteristics, and experimental applications of DSPE-PEG-Mal, with a particular focus on DSPE-PEG2000-Maleimide, a commonly used variant.
Core Properties and Characteristics
DSPE-PEG-Mal is an amphiphilic molecule composed of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon acyl chains that serves as a hydrophobic anchor, enabling stable insertion into the lipid bilayer of nanoparticles.[][2]
-
Polyethylene Glycol (PEG): A hydrophilic polymer that forms a "stealth" layer on the nanoparticle surface. This PEG shield reduces recognition by the reticuloendothelial system, thereby prolonging circulation time in the body.[3][4][5] The number following "PEG" indicates the average molecular weight of the PEG chain in Daltons (e.g., PEG2000).
-
Maleimide: A reactive functional group at the distal end of the PEG chain. The maleimide group selectively reacts with sulfhydryl (thiol) groups, most commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is central to the creation of targeted drug delivery vehicles.
Chemical Structure of DSPE-PEG-Maleimide
Caption: General structure of DSPE-PEG-Maleimide.
Quantitative Data
The following tables summarize the key physical and chemical properties of DSPE-PEG-Maleimide, primarily focusing on the widely used DSPE-PEG2000-Maleimide variant. Data is compiled from various commercial suppliers and literature sources.
Table 1: Physical and Chemical Properties of DSPE-PEG2000-Maleimide
| Property | Value | References |
| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] | |
| CAS Number | 474922-22-0 | |
| Molecular Formula | C139H271N4O57P (average, due to PEG polydispersity) | |
| Average Molecular Weight | ~2800 g/mol (for PEG2000 variant) | |
| Appearance | White to off-white powder or solid | |
| Purity | ≥90% to >99% (typically by HPLC or TLC) | |
| Solubility | Soluble in chloroform, DMSO, DCM, DMF. Soluble in warm water or ethanol (B145695) with gentle warming. | |
| Storage Conditions | -20°C, protect from light and moisture. |
Table 2: Characteristics of Nanoparticles Formulated with DSPE-PEG2000
The characteristics of nanoparticles incorporating DSPE-PEG can vary significantly based on the formulation method and other lipid components. The following are representative values from literature.
| Property | Value | System/Context | References |
| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M | DSPE-PEG2000 micelles in aqueous solution. | |
| Micelle Hydrodynamic Diameter | ~15 - 41 nm | DSPE-PEG2000 micelles. | |
| Liposome (B1194612) Hydrodynamic Diameter | ~50 - 150 nm | Varies based on extrusion and composition. | |
| Polydispersity Index (PDI) | < 0.3 | Indicates a relatively narrow size distribution. | |
| Zeta Potential | Approx. -38.0 mV | DSPE-PEG2000 nanoparticles, indicating negative surface charge. |
Experimental Protocols
Protocol 1: Conjugation of Thiol-Containing Ligands to DSPE-PEG-Maleimide
The reaction between the maleimide group of DSPE-PEG-Mal and a thiol group on a targeting ligand (e.g., a cysteine residue in a peptide or antibody) is a cornerstone of its application.
Materials:
-
DSPE-PEG-Maleimide
-
Thiol-containing protein, peptide, or other biomolecule
-
Degassed reaction buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5. Thiol-free buffers are essential.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.
-
Anhydrous DMSO or DMF for dissolving DSPE-PEG-Maleimide.
-
Purification system (e.g., size exclusion chromatography, dialysis).
Procedure:
-
Prepare the Thiolated Biomolecule:
-
Dissolve the protein or peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Prepare the DSPE-PEG-Maleimide Solution:
-
Allow the vial of DSPE-PEG-Maleimide to warm to room temperature.
-
Prepare a stock solution (e.g., 1-10 mg/mL or 10 mM) by dissolving the lipid in a minimal amount of anhydrous DMSO or DMF. This solution should be prepared immediately before use as the maleimide group can hydrolyze in aqueous environments.
-
-
Perform the Conjugation Reaction:
-
Add the DSPE-PEG-Maleimide stock solution to the thiolated biomolecule solution while gently stirring. A 10-20x molar excess of the maleimide lipid to the thiol is often recommended as a starting point.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
-
Incubate the reaction mixture. Common conditions are 2 hours at room temperature or overnight at 4°C.
-
-
Purify the Conjugate:
-
Remove the unreacted DSPE-PEG-Maleimide and other small molecules using a suitable purification method such as dialysis, size exclusion chromatography (e.g., Sephadex G-50), or FPLC.
-
Thiol-Maleimide Conjugation Pathway
Caption: Reaction scheme for thiol-maleimide conjugation.
Protocol 2: Preparation of Ligand-Targeted Liposomes via Post-Insertion
This method involves preparing liposomes first and then "inserting" the pre-formed DSPE-PEG-Ligand conjugate into the outer leaflet of the liposome bilayer.
Materials:
-
DSPE-PEG-Ligand conjugate (prepared as in Protocol 1)
-
Structural lipids (e.g., DSPC, DPPC, Cholesterol)
-
Hydration buffer (e.g., PBS)
-
Organic solvent (e.g., chloroform, ethanol)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Prepare Pre-formed Liposomes:
-
Dissolve the structural lipids (e.g., DSPC and cholesterol) in an organic solvent.
-
Create a thin lipid film by evaporating the solvent using a rotary evaporator or a stream of nitrogen gas.
-
Hydrate the lipid film with the desired buffer at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC). This results in a suspension of multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
Prepare DSPE-PEG-Ligand Micelles:
-
Hydrate the purified DSPE-PEG-Ligand conjugate in buffer to form a micellar solution.
-
-
Post-Insertion Step:
-
Incubate the pre-formed liposomes with the DSPE-PEG-Ligand micellar solution. The incubation temperature should be near the phase transition temperature of the lipids.
-
During incubation, the DSPE anchor of the conjugate will spontaneously insert into the lipid bilayer of the liposomes.
-
-
Purification:
-
Remove any non-inserted micelles by purification, for example, using a gel filtration column.
-
Experimental Workflow for Targeted Liposome Preparation
Caption: Workflow for preparing targeted liposomes.
Applications in Research and Drug Development
The unique properties of DSPE-PEG-Mal make it an invaluable tool in nanomedicine and bioconjugation.
-
Targeted Drug Delivery: By conjugating antibodies, peptides, aptamers, or other targeting moieties to the maleimide group, researchers can direct drug-loaded nanoparticles to specific cells or tissues, such as tumors. This enhances therapeutic efficacy while minimizing off-target toxicity.
-
Gene Therapy: DSPE-PEG-Mal is used in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material like siRNA and mRNA. Targeted LNPs can ensure that the genetic payload reaches the intended cells more efficiently.
-
Diagnostic Imaging: Functionalized nanoparticles incorporating DSPE-PEG-Mal can be used to deliver imaging agents to specific sites of interest, improving the contrast and precision of diagnostic techniques like MRI or PET scans.
-
Biosensor Development: The ability to attach specific biorecognition elements to a lipid surface allows for the construction of sensitive biosensors.
Conclusion
DSPE-PEG-Maleimide is a versatile and powerful reagent for the development of sophisticated, targeted nanomedicines. Its well-defined structure, combining a stable lipid anchor, a biocompatible PEG spacer, and a highly specific reactive group, provides researchers with a robust platform for conjugating a wide array of biomolecules to nanoparticle surfaces. The methodologies outlined in this guide offer a foundation for harnessing the full potential of DSPE-PEG-Mal in creating the next generation of targeted therapeutics and diagnostics.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DSPE-PEG2000-Maleimide for Liposome (B1194612) Formulation
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-MAL), a critical component in the development of advanced, targeted liposomal drug delivery systems. We will explore its core properties, formulation protocols, and the mechanisms that enable its efficacy in targeted therapies.
Introduction to DSPE-PEG2000-Maleimide
DSPE-PEG2000-Maleimide is a functionalized, PEGylated phospholipid essential for modern bioconjugation and targeted drug delivery. Its structure is comprised of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid with two 18-carbon stearoyl chains. Its hydrophobic nature allows it to anchor firmly within the lipid bilayer of a liposome.
-
Polyethylene Glycol (PEG2000): A hydrophilic polymer chain with an approximate molecular weight of 2000 Daltons. The PEG moiety forms a protective hydrophilic layer on the liposome surface, providing "stealth" characteristics that help evade the immune system and prolong circulation time in the bloodstream.
-
Maleimide (B117702) (MAL): A reactive group located at the distal end of the PEG chain. This group is highly selective for sulfhydryl (thiol) groups, enabling the covalent attachment of targeting ligands like peptides, antibodies, or aptamers.
The primary application of DSPE-PEG2000-MAL is to create targeted liposomes or nanoparticles. By incorporating this lipid into the formulation, researchers can covalently couple thiol-containing ligands to the liposome surface via highly efficient thiol-maleimide "click" chemistry. This strategy transforms a standard liposome into a targeted delivery vehicle capable of recognizing and binding to specific receptors overexpressed on diseased cells, such as cancer cells, thereby increasing drug concentration at the target site and reducing systemic toxicity.
Core Chemistry and Mechanism of Action
The functionality of DSPE-PEG2000-MAL hinges on the specific and stable reaction between the maleimide group and a thiol group, typically from a cysteine residue on a protein or peptide.
Thiol-Maleimide Conjugation
The reaction proceeds through a Michael addition mechanism, where the nucleophilic thiol group attacks the carbon-carbon double bond within the electron-deficient maleimide ring. This forms a stable, covalent thioether bond. This reaction is highly efficient and chemoselective within a pH range of 6.5-7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring specific conjugation to sulfhydryl groups.
Caption: Thiol-Maleimide Michael addition reaction.
Stability Considerations
While the resulting thioether bond is stable, the maleimide group itself is susceptible to hydrolysis, especially at pH values above 7.5. Hydrolysis opens the maleimide ring to form an unreactive maleic acid, preventing conjugation. Studies have shown that at pH 7.0, the maleimide group on DSPE-PEG2000-MAL remains nearly 100% active after 24 hours. However, at pH 9.5, the activity can decrease to as low as 18% after just 5 hours. This underscores the critical importance of maintaining proper pH during liposome preparation and conjugation.
Quantitative Data on Formulation and Characterization
The physical properties and performance of DSPE-PEG2000-MAL liposomes depend on the formulation parameters. The following tables summarize typical quantitative data from the literature.
Table 1: Example Liposome Formulations
| Liposome Type | Lipid Composition (Molar Ratio) | Purpose | Reference |
| Maleimide-Functionalized | DSPC:Cholesterol:DSPE-PEG2000-MAL (55:40:5) | General formulation for empty liposomes | |
| Control (Non-targeted) | PC:Cholesterol:DSPE-PEG2000-OMe (2:1:0.03) | Control for cross-linking studies | |
| Maleimide-Functionalized | PC:Cholesterol:DSPE-PEG2000-MAL (2:1:0.03) | Liposomes for thioether cross-linking | |
| RGD-Modified Cationic | DC-Chol:DOPE:DSPE-PEG2000-RGD (50:49:1) | siRNA delivery |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; PC: Phosphatidylcholine; Chol: Cholesterol; DC-Chol: Dihydrocholesterol; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
Table 2: Physicochemical Characteristics of Doxorubicin-Loaded Liposomes
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) |
| Lip/Dox (Control) | 115.3 ± 4.2 | 0.13 ± 0.02 | -23.7 ± 1.5 | ~95 |
| M-Lip/Dox (Maleimide) | 118.1 ± 3.8 | 0.12 ± 0.03 | -25.1 ± 1.9 | ~95 |
| Data adapted from a study on maleimide-functionalized liposomes for doxorubicin (B1662922) delivery. |
Table 3: Maleimide Activity During Liposome Preparation
| Preparation Method | Stage | Active Maleimide Groups (%) |
| Pre-insertion | After liposome formation | 63% |
| Pre-insertion | After purification (dialysis) | 32% |
| Post-insertion | After micelle insertion & purification | 76% |
| This data highlights the significant loss of maleimide activity during certain preparation and purification steps, with the post-insertion method retaining higher reactivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for creating and characterizing targeted liposomes using DSPE-PEG2000-MAL.
Protocol 1: Formulation of Maleimide Liposomes via Thin-Film Hydration
This protocol describes the "pre-insertion" method, where DSPE-PEG2000-MAL is included with other lipids from the start.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000-MAL)
-
Organic Solvent (e.g., Chloroform or Chloroform:Methanol mixture)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.4)
-
Rotary evaporator, water bath, liposome extruder, polycarbonate membranes (e.g., 100 nm pore size).
Procedure:
-
Lipid Film Preparation: Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000-MAL at a 55:40:5 molar ratio) in a round-bottom flask using an organic solvent.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall. Further dry the film under vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the chosen aqueous buffer. This is done by adding the buffer to the flask and agitating it (e.g., vortexing or sonicating in a water bath) at a temperature above the phase transition temperature (Tm) of the lipids. This process forms multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction): To produce unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion. Load the suspension into a gas-tight syringe and pass it repeatedly (e.g., 11-21 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a liposome extruder. The resulting translucent suspension of small unilamellar vesicles (SUVs) is now ready for conjugation.
Protocol 2: Ligand Conjugation via Thiol-Maleimide Reaction
This protocol outlines the covalent attachment of a thiol-containing peptide to the surface of pre-formed maleimide liposomes.
Materials:
-
Maleimide-functionalized liposomes (from Protocol 1)
-
Thiol-containing ligand (e.g., cysteine-terminated peptide)
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction Buffer (e.g., PBS or HEPES, pH 6.8-7.2)
-
Purification system (e.g., dialysis cassette or size exclusion chromatography column)
Procedure:
-
Ligand Preparation: If the ligand's thiol groups are oxidized (forming disulfide bonds), they must be reduced. Dissolve the peptide in the reaction buffer and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature.
-
Conjugation Reaction: Add the reduced peptide solution to the maleimide liposome suspension. A typical molar ratio is 1.2:1 or 2:1 of peptide to DSPE-PEG2000-MAL. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C under gentle mixing.
-
Quenching (Optional): To quench any unreacted maleimide groups and prevent non-specific reactions, a small molecule thiol like cysteine can be added.
-
Purification: Remove the unconjugated peptide and other reactants from the final immunoliposome product using dialysis against the storage buffer or size exclusion chromatography.
Protocol 3: Characterization of Formulations
Methods:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge.
-
Quantification of Active Maleimide: Use an indirect Ellman's assay. First, incubate the maleimide-liposomes with a known concentration of a thiol (like cysteine). Then, use Ellman's reagent (DTNB) to quantify the amount of unreacted thiol. The difference allows for the calculation of active maleimide groups.
-
Conjugation Efficiency: Determine the amount of conjugated peptide using HPLC by measuring the decrease in the free peptide peak in the supernatant after separating the liposomes.
-
Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the liposomes (e.g., using dialysis or ultrafiltration). Disrupt the liposomes with a detergent (e.g., Triton X-100) and quantify the encapsulated drug using HPLC or UV-Vis spectrophotometry.
Caption: Experimental workflow for targeted liposome preparation.
Cellular Interaction and Uptake
The ultimate goal of using DSPE-PEG
The Role of DSPE-PEG-Maleimide in Advanced Nanoparticle Functionalization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal) is a heterobifunctional polymer-lipid conjugate that has become an indispensable tool in the field of nanomedicine.[1][2] Its unique structure, comprising a lipid anchor (DSPE), a hydrophilic spacer (PEG), and a reactive maleimide (B117702) group, enables the stable incorporation into lipid-based nanoparticles and the covalent attachment of targeting ligands. This guide provides an in-depth overview of DSPE-PEG-Mal, its application in nanoparticle functionalization, and detailed protocols for its use.
The DSPE component facilitates the integration of the molecule into the lipid bilayer of nanoparticles such as liposomes, while the PEG chain provides a "stealth" characteristic, reducing recognition by the reticuloendothelial system and prolonging circulation time in vivo.[3][4] The terminal maleimide group allows for the specific and efficient conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting moieties, through a stable thioether linkage.[] This targeted approach enhances the delivery of therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.
Mechanism of Action: Thiol-Maleimide Conjugation
The functionalization of nanoparticles with DSPE-PEG-Mal primarily relies on the highly specific reaction between the maleimide group and a sulfhydryl (thiol) group. This Michael addition reaction is efficient and proceeds under mild conditions, making it ideal for conjugating sensitive biological ligands. The reaction forms a stable, covalent thioether bond, ensuring the permanent attachment of the targeting moiety to the nanoparticle surface.
Several factors can influence the efficiency of this conjugation reaction, including pH, temperature, and the molar ratio of maleimide to thiol groups. Optimal reaction conditions typically involve a pH range of 6.5-7.5 and room temperature.
Quantitative Data on Nanoparticle Functionalization
The incorporation of DSPE-PEG-Mal and the subsequent conjugation of targeting ligands can influence the physicochemical properties of nanoparticles. The following tables summarize key quantitative data from various studies.
| Nanoparticle Type | Targeting Ligand | DSPE-PEG-Mal Concentration (mol%) | Conjugation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| PLGA NP | cRGDfK peptide | Not specified | 84 ± 4 | Not specified | Not specified | |
| PLGA NP | 11A4 nanobody | Not specified | 58 ± 12 | Not specified | Not specified | |
| Liposomes | F3 peptide | Not specified | > 95 | Not specified | Not specified | |
| Cubosomes | anti-EGFR Fab' | Not specified | ~95 | 232 | Not specified | |
| Hexosomes | anti-EGFR Fab' | Not specified | ~95 | 251 | Not specified |
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Lipo-1 (encapsulating gold complexes) | 172 ± 7 | Not specified | Neutral | |
| Lipo-2 (encapsulating gold complexes) | 188 ± 7 | Not specified | Neutral | |
| Liposomal vaccine formulation | 110 - 150 | < 0.2 | Negative | |
| PEGylated pH-sensitive liposomes | 122 ± 2.14 | 0.224 | -15.5 | |
| TPPLs | 134 ± 1.88 | 0.238 | -13.98 |
Experimental Protocols
Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating DSPE-PEG-Mal using the thin-film hydration method followed by extrusion.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Maleimide
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids and DSPE-PEG-Maleimide in chloroform in a round-bottom flask at the desired molar ratio (e.g., 2:1:0.1 for PC/PE mix:cholesterol:DSPE-PEG-maleimide).
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).
-
For size homogenization, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated for an odd number of passes (e.g., 11-21 times) to obtain a suspension of small unilamellar vesicles (SUVs).
-
The resulting maleimide-functionalized liposomes are now ready for conjugation.
Conjugation of Thiol-Containing Ligands to Maleimide-Functionalized Liposomes
This protocol outlines the general procedure for conjugating a thiol-containing peptide or antibody to the surface of pre-formed maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing ligand (e.g., peptide with a terminal cysteine)
-
Reaction buffer (e.g., HEPES or PBS, pH 7.0-7.4)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the thiol-containing ligand in the reaction buffer.
-
Add the ligand solution to the maleimide-functionalized liposome (B1194612) suspension. The molar ratio of maleimide to thiol can be optimized, with ratios from 2:1 to 5:1 being common.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes to 8 hours), often under an inert atmosphere to prevent oxidation of the thiol groups.
-
The reaction can be quenched by adding a small molecule thiol such as L-cysteine.
-
Remove unconjugated ligand and other reactants by a suitable purification method, such as size exclusion chromatography or dialysis.
Characterization of Functionalized Nanoparticles
It is crucial to characterize the nanoparticles before and after functionalization to ensure successful conjugation and to assess their final properties.
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by electrophoretic light scattering to assess surface charge and stability.
-
Conjugation Efficiency: Can be determined by quantifying the unbound ligand in the supernatant after purification using methods like HPLC or by using a colorimetric assay such as the Ellman's test for unreacted thiols.
-
Confirmation of Conjugation: Techniques like SDS-PAGE can be used to confirm the covalent attachment of proteins or large peptides to the nanoparticles.
Visualizations
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for creating ligand-targeted nanoparticles.
Factors Influencing Thiol-Maleimide Conjugation Efficiency
Caption: Key factors affecting conjugation efficiency.
Targeted Drug Delivery via DSPE-PEG-Mal Functionalized Nanoparticles
Caption: Targeted drug delivery mechanism.
References
DSPE-PEG2-mal for targeted therapy research
An In-Depth Technical Guide to DSPE-PEG2-MAL for Targeted Therapy Research
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Maleimide(Polyethylene Glycol)-2000] (this compound) is a heterobifunctional phospholipid-PEG conjugate that has become an indispensable tool in the field of targeted drug delivery. It is an amphiphilic polymer comprised of three key components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) (MAL) terminal group. This unique structure allows this compound to be incorporated into the lipid bilayers of nanocarriers, such as liposomes and micelles, serving as a versatile linker for attaching targeting ligands.
The DSPE portion acts as a hydrophobic anchor, ensuring stable integration into the lipid core of a nanoparticle. The hydrophilic PEG chain extends from the nanoparticle surface, creating a "stealth" layer that helps the carrier evade the mononuclear phagocyte system, thereby prolonging its circulation time in the bloodstream and increasing the probability of reaching the target tissue. The terminal maleimide group is a highly reactive functional group that specifically forms stable covalent bonds with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of peptides and antibodies. This specific reactivity allows for the precise conjugation of targeting moieties to the surface of the nanocarrier, enabling active targeting of specific cells or tissues, such as tumors.
This guide provides a comprehensive technical overview of this compound, covering its chemical properties, mechanism of action, experimental protocols, and key quantitative data relevant to its application in targeted therapy research.
Core Properties and Characteristics
This compound is a white, solid powder that is soluble in various organic solvents like chloroform (B151607), DMSO, and DMF. Its amphiphilic nature allows it to self-assemble in aqueous solutions to form structures like micelles and liposomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | Maleimide PEG DSPE, DSPE-PEG-Mal | |
| Formula | C55H100N3O14P (for PEG2 variant) | |
| Molecular Weight | ~2800 g/mol (for PEG2000) | |
| Purity | ≥95% | |
| Physical Form | White to off-white solid powder | |
| Solubility | Soluble in DMSO, DCM, DMF, Chloroform | |
| Storage Condition | -20°C in a dry environment | |
| Reactive Group | Maleimide | |
| Reacts With | Sulfhydryl (-SH) groups |
Mechanism of Action in Targeted Therapy
The utility of this compound in targeted therapy stems from the distinct functions of its three components, culminating in a nanocarrier that is long-circulating and capable of specific cell recognition.
-
DSPE Anchor: The hydrophobic DSPE tail inserts itself into the lipid bilayer of a liposome (B1194612) or the core of a micelle, ensuring the stable presentation of the PEG-maleimide moiety on the nanoparticle surface.
-
PEG Spacer: The PEG linker acts as a hydrophilic shield on the nanocarrier's surface. This "PEGylation" reduces opsonization (the process of marking pathogens for phagocytosis) and uptake by the reticuloendothelial system (RES), leading to a significantly longer circulation half-life in the bloodstream. This extended circulation is critical for passive targeting through the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature.
-
Maleimide Group: The terminal maleimide group is the key to active targeting. It undergoes a specific and efficient Michael addition reaction with a sulfhydryl (thiol) group from a targeting ligand, such as a cysteine residue in a peptide or a reduced antibody fragment. This reaction forms a stable thioether bond, covalently attaching the ligand to the nanoparticle surface. The reaction proceeds readily at a neutral pH (7.0-7.5).
Visualization of Bioconjugation Chemistry
The following diagram illustrates the fundamental maleimide-thiol conjugation reaction that enables the surface functionalization of nanocarriers.
Caption: Covalent conjugation via maleimide-thiol reaction.
Experimental Protocols
Successful formulation of targeted nanocarriers using this compound requires precise and controlled experimental procedures. The following sections detail standardized protocols for preparation, conjugation, and characterization.
Protocol 1: Preparation of this compound Functionalized Liposomes
This protocol describes the thin-film hydration method, a common technique for preparing liposomes.
-
Lipid Dissolution: In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol) and this compound in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture. A typical molar ratio might be 55:40:5 (DSPC:Chol:this compound).
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. This process forms multilamellar vesicles (MLVs). If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.
-
Size Reduction (Extrusion): To produce unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. An odd number of passes (e.g., 11-21) is recommended.
-
Purification: Remove any unencapsulated drug or non-incorporated materials using size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.
-
Storage: Store the prepared maleimide-functionalized liposomes at 4°C under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the maleimide group.
Protocol 2: Conjugation of Thiolated Peptide to Liposomes
This protocol details the steps for attaching a thiol-containing targeting ligand to the prepared maleimide-functionalized liposomes.
-
Ligand Preparation: If the peptide's thiol group is protected or exists as a disulfide bond, it must be reduced. Dissolve the peptide in a degassed buffer and treat with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a 10-fold molar excess for 1 hour at room temperature.
-
Conjugation Reaction: Add the reduced peptide solution to the maleimide-functionalized liposome suspension. A typical molar ratio of peptide to this compound is 2:1.
-
Incubation: Allow the reaction to proceed for at least 8 hours at room temperature or overnight at 4°C with gentle stirring. The entire process should be conducted under an inert atmosphere (nitrogen or argon) to prevent re-oxidation of the thiol groups.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, and incubating for 30-60 minutes. This prevents non-specific reactions and aggregation.
-
Final Purification: Remove the excess peptide and quenching agent via dialysis or size exclusion chromatography. The final targeted liposome product is now ready for characterization and use.
Visualization of Experimental Workflow
The following diagram outlines the complete workflow from liposome preparation to the final targeted nanocarrier.
Caption: Workflow for preparing ligand-targeted liposomes.
Protocol 3: Characterization of Nanoparticles
Proper characterization is essential to ensure the quality and consistency of the formulated nanoparticles.
-
Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in the appropriate buffer. Place the sample in a cuvette and measure the Z-average diameter and PDI using a DLS instrument. PDI values below 0.2 indicate a monodisperse and homogenous population.
-
-
Zeta Potential:
-
Technique: Laser Doppler Velocimetry (using a DLS instrument).
-
Procedure: Measure the surface charge of the nanoparticles. This value is crucial for predicting stability in suspension.
-
-
Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
Procedure: Visualize the nanoparticles to confirm their size, shape (e.g., spherical), and lamellarity.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: HPLC or UV-Vis Spectrophotometry.
-
Procedure: Separate the unencapsulated ("free") drug from the liposomes using methods like ultrafiltration or size exclusion chromatography. Lyse the liposomes with a detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated drug. Quantify the drug in both the free and encapsulated fractions to calculate EE% and DL%.
-
Quantitative Data Analysis
The performance of this compound based nanocarriers has been quantified in numerous studies. The tables below summarize key findings.
Table 2: Nanoparticle Formulation and Characterization Data
| Formulation | Average Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Source(s) |
| DSPE-PEG2000 Micelles | 9.6 ± 0.6 | Mono-modal | -2.7 ± 1.1 | N/A | |
| Ridaforolimus-loaded DSPE-PEG2000 Micelles | 33 ± 15 | N/A | N/A | 77.5 ± 1.7 | |
| DOX-loaded DSPE-PEG-C60 Micelles | ~211 | N/A | N/A | ~90 | |
| cRGD-CL Liposomes (after extrusion) | ~126 | 0.1 | N/A | N/A | |
| SK-EPC/PEG-liposomes | <200 | N/A | Negative | 10-33 |
Table 3: Pharmacokinetic Parameters of DSPE-PEG Formulations
| Formulation | Drug | Animal Model | Half-life (t1/2) | Clearance | Key Finding | Source(s) |
| DSPE-PEG2000 Micelles | Ridaforolimus | Rat | Increased 1.7-fold vs. free drug | Decreased 0.6-fold vs. free drug | Micelles increased serum circulation time. | |
| DSPE-PEG2000 Micelles | 99mTc | Mice | 456.3 min | N/A | Long blood circulation time observed. | |
| PEG-liposomes | Streptokinase (SK) | N/A | Significantly greater than free SK | N/A | PEGylated liposomes enhanced pharmacokinetic profile. | |
| DSPE-PEG2000 Liposomes | Quercetin/Temozolomide | Rat | Delayed clearance | N/A | Nanoliposomes enhanced drug delivery to the brain. |
Table 4: In Vitro Performance Metrics
| Formulation | Cell Line | Assay | Result | Source(s) |
| APTEDB-PEG2000/PEG1000 LS | U87MG | Cellular Uptake | Highest uptake among tested formulations | |
| cRGD-CL/pshOC-2 | MCF-7 | Transfection Efficiency | High GFP intensity observed | |
| HEKM Micelles | Tumor Cells | Cellular Internalization | Enhanced internalization due to EGFR-HER2 targeting | |
| DOX-loaded DSPE-PEG-C60 Micelles | H9c2, BEL-7402 | Drug Release | ~57% release after 48h at pH 7.4 |
Logical Pathway for Targeted Delivery
This compound is a component of a larger system designed to overcome biological barriers and deliver a therapeutic payload specifically to target cells. The logical progression from administration to cellular action is a multi-step process.
An In-depth Technical Guide to DSPE-PEG2-Maleimide Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices of bioconjugation using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-mal). This versatile lipid-PEG conjugate is a cornerstone in the development of targeted drug delivery systems, particularly for functionalizing liposomes and other nanoparticles with biomolecules such as peptides, antibodies, and other ligands. This guide details the core chemistry, experimental protocols, and characterization techniques to empower researchers in their drug development endeavors.
Core Principles of this compound Bioconjugation
The bioconjugation strategy employing this compound hinges on the highly efficient and specific reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group. This reaction, a Michael addition, forms a stable covalent thioether bond, securely linking the lipid-PEG anchor to the desired biomolecule.
Reaction Mechanism: The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This process is highly chemoselective for thiols, especially within a specific pH range, making it ideal for the site-specific modification of cysteine residues in proteins and peptides.
"Click Chemistry" Attributes: The thiol-maleimide reaction is often categorized as a "click chemistry" reaction due to its high efficiency, selectivity, rapid kinetics, and ability to proceed under mild, aqueous conditions, which are favorable for biological molecules.
Key Parameters Influencing the Reaction
Successful and efficient bioconjugation with this compound requires careful control of several experimental parameters.
-
pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions with amines (e.g., lysine (B10760008) residues). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.
-
Temperature: The reaction typically proceeds efficiently at room temperature (20-25°C). Lowering the temperature (e.g., 4°C) can be used to slow down the reaction rate if necessary, for instance, to monitor the reaction progress more easily.
-
Molar Ratio of Reactants: The molar ratio of this compound to the thiol-containing biomolecule is a key parameter to optimize for achieving the desired degree of conjugation. An excess of the maleimide component is often used to drive the reaction to completion, but the optimal ratio should be determined empirically for each specific application.
-
Solvent: While the reaction is amenable to aqueous buffers, the use of organic co-solvents like DMSO or DMF may be necessary to dissolve the this compound and the biomolecule of interest. Care must be taken to ensure the stability and activity of the biomolecule in the chosen solvent system.
Quantitative Data Presentation
This section summarizes key quantitative data related to this compound bioconjugation to facilitate experimental design and comparison.
Table 1: Influence of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal amine reaction |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Representative Conjugation Efficiencies under Various Conditions
| Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Time (minutes) | pH | Temperature | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | 2:1 | 30 | 7.0 | Room Temp | 84 ± 4 | |
| 11A4 Nanobody | 5:1 | 120 | 7.4 | Room Temp | 58 ± 12 |
Table 3: Stability of Maleimide-Thiol Adducts
| Adduct | Conditions | Half-life (t½) | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 19 ± 2 hours | |
| N-ethylmaleimide (NEM) - N-acetylcysteine | Incubated with glutathione | 20 to 80 hours | |
| Antibody-drug conjugate (ADC) with maleimide linker | In human plasma at 37°C (stable site) | ~80% remaining after 72 hours | |
| Antibody-drug conjugate (ADC) with maleimide linker | In human plasma at 37°C (labile site) | ~20% remaining after 72 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound bioconjugation.
Protocol 1: Preparation of this compound Incorporated Liposomes via Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., DSPC, DOPC)
-
Cholesterol
-
This compound
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:this compound).
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.
-
This process forms multilamellar vesicles (MLVs). For enhanced encapsulation of hydrophilic drugs, the drug can be dissolved in the hydration buffer.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
The extrusion should be performed at a temperature above the Tc of the lipids. Pass the liposome (B1194612) suspension through the extruder 11-21 times to ensure a narrow size distribution.
-
-
Storage:
-
Store the prepared liposomes at 4°C.
-
Protocol 2: Conjugation of a Cysteine-Containing Peptide to this compound Liposomes
This protocol details the covalent attachment of a thiol-containing peptide to the surface of pre-formed maleimide-functionalized liposomes.
Materials:
-
This compound incorporated liposomes (from Protocol 1)
-
Cysteine-containing peptide
-
Conjugation buffer (e.g., PBS or HEPES buffer, pH 7.0-7.5, degassed)
-
Reducing agent (optional, e.g., TCEP)
-
Anhydrous DMSO or DMF (if needed to dissolve the peptide)
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the degassed conjugation buffer. If the peptide has low aqueous solubility, it can be first dissolved in a minimal amount of DMSO or DMF and then added to the buffer.
-
(Optional) If the peptide contains disulfide bonds, reduce them by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the peptide solution to the this compound liposome suspension. The molar ratio of peptide to this compound should be optimized, but a starting point of a 1.2 to 2-fold molar excess of peptide can be used.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking, protected from light.
-
-
Purification of Peptide-Conjugated Liposomes:
-
Separate the peptide-conjugated liposomes from unreacted peptide and other small molecules using size exclusion chromatography (SEC).
-
Equilibrate the
-
Methodological & Application
Application Notes and Protocols for DSPE-PEG2-Maleimide Conjugation to Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-Mal) is a versatile lipid-polymer conjugate widely employed in drug delivery systems.[1][2] Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the spontaneous formation of micelles or incorporation into liposomal bilayers.[3][4] The terminal maleimide (B117702) group provides a reactive handle for the covalent conjugation of thiol-containing molecules, such as cysteine-bearing peptides, through a Michael addition reaction. This process, known as PEGylation, can enhance the therapeutic properties of peptides by increasing their solubility, prolonging their circulation half-life, and reducing their immunogenicity.
These application notes provide a detailed protocol for the conjugation of this compound to a cysteine-containing peptide, followed by purification and characterization of the resulting conjugate.
Reaction Principle: Thiol-Maleimide Chemistry
The conjugation of DSPE-PEG2-maleimide to a peptide relies on the highly efficient and selective reaction between a maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue within the peptide sequence. This reaction proceeds via a Michael addition mechanism, where the thiol acts as a nucleophile and attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This results in the formation of a stable, covalent thioether bond.
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing reactions with other nucleophilic groups such as amines.
Experimental Protocols
Materials and Equipment
-
DSPE-PEG2-Maleimide
-
Cysteine-containing peptide
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5), degassed
-
Organic Solvent (if needed for dissolving reagents): Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reducing agent (optional, for peptides with existing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction vials
-
Inert gas (e.g., nitrogen or argon)
-
Stirring plate and stir bar
-
Purification system: Size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), or dialysis/ultrafiltration equipment.
-
Analytical instruments for characterization: MALDI-TOF mass spectrometer, HPLC system.
Step-by-Step Conjugation Protocol
-
Peptide Preparation (if necessary):
-
If the peptide contains disulfide bonds, it is necessary to reduce them to free thiols prior to conjugation.
-
Dissolve the peptide in a degassed buffer.
-
Add a 10-100 fold molar excess of a reducing agent like TCEP.
-
Incubate for 20-60 minutes at room temperature.
-
Remove the excess reducing agent by desalting or buffer exchange.
-
-
Reagent Preparation:
-
Dissolve the cysteine-containing peptide in the degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.
-
Separately, dissolve the DSPE-PEG2-Maleimide in the reaction buffer. If solubility is an issue, a small amount of a compatible organic solvent like DMSO can be used. It is recommended to prepare the maleimide solution fresh to avoid hydrolysis of the maleimide ring, which can occur at pH values above 7.5.
-
-
Conjugation Reaction:
-
Add the DSPE-PEG2-Maleimide solution to the peptide solution. The molar ratio of maleimide to thiol can be optimized, but a starting point of 2:1 to 5:1 is common.
-
Flush the reaction vial with an inert gas (nitrogen or argon) to prevent re-oxidation of the thiol groups.
-
Seal the vial and allow the reaction to proceed with gentle stirring.
-
Incubation can be carried out for 2 hours at room temperature or overnight at 4°C, protected from light if using fluorescently labeled components.
-
-
Monitoring the Reaction (Optional):
-
The progress of the conjugation can be monitored by techniques such as RP-HPLC or TLC. A successful reaction will show the appearance of a new peak corresponding to the conjugate and a decrease in the peaks of the starting materials.
-
Purification of the Conjugate
After the reaction is complete, it is crucial to purify the DSPE-PEG-peptide conjugate from unreacted peptide, unreacted DSPE-PEG-Maleimide, and any byproducts. The choice of purification method depends on the properties of the conjugate and the impurities to be removed.
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger conjugate from the smaller, unreacted peptide. Gel filtration columns like Sephadex G-25 can be used.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is effective for purifying peptide conjugates.
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecules like unreacted peptide and salts. Dialysis is suitable for pre-purification to eliminate molecules with a lower molecular weight. Ultrafiltration can be used to concentrate the product and remove smaller impurities.
-
Ion Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC): These techniques can also be employed for the purification of PEGylated proteins and peptides, separating based on charge and hydrophobicity, respectively.
Characterization of the Conjugate
The purified DSPE-PEG-peptide conjugate should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique is used to determine the molecular weight of the conjugate, confirming the successful addition of the peptide to the DSPE-PEG-Maleimide. An increase in mass corresponding to the peptide's molecular weight should be observed.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the conjugate. A single, sharp peak is indicative of a pure product.
-
NMR Spectroscopy: 1H NMR and 31P NMR can provide detailed structural information about the conjugate.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Reaction pH | 6.5 - 7.5 | |
| Maleimide:Thiol Molar Ratio | 2:1 to 5:1 | |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | |
| Conjugation Efficiency | Can reach >95% with optimized conditions |
Visualizations
Caption: Experimental workflow for DSPE-PEG-Maleimide peptide conjugation.
Caption: Targeted drug delivery using a DSPE-PEG-peptide conjugate.
Applications in Drug Delivery
DSPE-PEG-peptide conjugates are extensively used to create targeted drug delivery systems. By conjugating a targeting peptide, such as an RGD (Arginine-Glycine-Aspartic acid) peptide, to the surface of a liposome (B1194612) or micelle, the nanocarrier can specifically bind to and be internalized by cells that overexpress the corresponding receptor (e.g., integrins on tumor cells). This targeted approach can enhance the delivery of therapeutic agents to the site of action, thereby increasing efficacy and reducing off-target side effects. The PEG component of the conjugate plays a crucial role in prolonging the circulation time of the nanocarrier, allowing for greater opportunity to reach the target tissue.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of DSPE-PEG2000-Mal in Liposome Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal) is a functionalized phospholipid critical for the development of advanced liposomal drug delivery systems. It combines the bilayer-forming properties of DSPE with the benefits of a polyethylene (B3416737) glycol (PEG) spacer and a reactive maleimide (B117702) group. The PEG moiety provides "stealth" characteristics, reducing protein adsorption and prolonging circulation half-life, while the terminal maleimide group allows for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, to the liposome (B1194612) surface.[1][2] This functionalization enables the active targeting of liposomes to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[1]
The core of its functionality lies in the maleimide-thiol reaction, a Michael addition reaction that forms a stable thioether bond between the maleimide group on the liposome and a sulfhydryl (thiol) group on the targeting ligand, typically from a cysteine residue.[3][4] This reaction is highly specific and proceeds efficiently under mild aqueous conditions, making it ideal for bioconjugation.
Core Principles and Methodologies
Two primary methods are employed to incorporate DSPE-PEG2000-Mal into liposomes: the pre-insertion method and the post-insertion method . The choice of method significantly impacts the stability and reactivity of the maleimide group.
-
Pre-insertion Method: DSPE-PEG2000-Mal is included with other lipids in the initial formulation mix before the formation of liposomes.
-
Post-insertion Method: DSPE-PEG2000-Mal is first formulated into micelles, which are then incubated with pre-formed liposomes, allowing the functionalized lipid to insert into the existing bilayer.
Studies have shown that the maleimide group is susceptible to hydrolysis, particularly at higher pH values, which converts it into an unreactive maleic acid. This hydrolysis can reduce the efficiency of ligand conjugation. The post-insertion method generally results in a higher percentage of active maleimide groups on the final liposome surface compared to the pre-insertion method.
Table 1: Comparison of Pre-insertion and Post-insertion Methods
| Feature | Pre-insertion Method | Post-insertion Method | Reference |
| Procedure | DSPE-PEG2000-Mal is part of the initial lipid mixture. | DSPE-PEG2000-Mal micelles are added to pre-formed liposomes. | |
| Maleimide Activity | Lower; ~32-63% of maleimide groups remain active. | Higher; ~76% of maleimide groups remain active. | |
| Advantages | Simpler, one-step formulation process. | Maximizes active maleimide groups available for conjugation; allows functionalization of existing liposome formulations. | |
| Disadvantages | Significant loss of maleimide activity during formulation and purification steps. | Requires an additional incubation step; potential for incomplete insertion. |
Experimental Protocols
Protocol 1: Liposome Preparation by Pre-insertion and Ligand Conjugation
This protocol describes the formation of maleimide-functionalized liposomes where DSPE-PEG2000-Mal is included from the start, followed by conjugation to a thiol-containing peptide.
1. Materials:
-
Main structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Stabilizer: Cholesterol (CHO)
-
Functionalized lipid: DSPE-PEG2000-Mal
-
Thiol-containing ligand (e.g., cysteine-terminated peptide)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvent: Chloroform (B151607) or Ethanol (B145695)
-
Buffers: Phosphate-Buffered Saline (PBS), HEPES buffer (pH 6.5-7.5)
-
Equipment: Rotary evaporator, bath sonicator, liposome extruder, purification column (e.g., Sephadex G-50).
2. Procedure:
-
Step 1: Lipid Film Formation
-
Dissolve DSPC, Cholesterol, and DSPE-PEG2000-Mal in chloroform or ethanol in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:CHO:DSPE-PEG2000-Mal).
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid phase transition temperature (Tc of DSPC is ~55°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film further under high vacuum for at least 2 hours to remove residual solvent.
-
-
Step 2: Hydration and Extrusion
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4) by vortexing or sonicating the flask in a bath sonicator. This results in the formation of multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension 10-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a heated liposome extruder.
-
-
Step 3: Ligand Preparation
-
To ensure the thiol group is available for reaction, reduce the cysteine-containing ligand (e.g., peptide) with a 10-fold molar excess of TCEP prior to the conjugation reaction.
-
-
Step 4: Maleimide-Thiol Conjugation
-
Adjust the pH of the liposome suspension to 6.5-7.5 using a suitable buffer like HEPES. This pH range is a compromise to ensure the thiol group is sufficiently nucleophilic while minimizing maleimide hydrolysis.
-
Add the reduced ligand to the maleimide-functionalized liposomes. A molar ratio of 2:1 (ligand to DSPE-PEG2000-Mal) is often used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 16 hours at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.
-
-
Step 5: Purification
-
Remove unreacted ligand and other contaminants from the functionalized liposomes using size exclusion chromatography (SEC) or dialysis.
-
Diagram 1: Workflow for the Pre-insertion Method
Caption: Workflow for preparing functionalized liposomes using the pre-insertion method.
Protocol 2: Liposome Functionalization by Post-insertion
This protocol is ideal for maximizing the number of active maleimide groups on the liposome surface.
1. Procedure:
-
Step 1: Prepare Pre-formed Liposomes
-
Prepare liposomes using the thin-film hydration and extrusion method as described in Protocol 1 (Steps 1 & 2), but exclude DSPE-PEG2000-Mal from the initial lipid mixture.
-
-
Step 2: Prepare DSPE-PEG2000-Mal Micelles
-
Dissolve the required amount of DSPE-PEG2000-Mal powder in buffer (e.g., PBS) to form a micellar solution. The concentration should be well above its critical micelle concentration (CMC), which is approximately 1 µM.
-
-
Step 3: Post-insertion Incubation
-
Add the DSPE-PEG2000-Mal micelle solution to the pre-formed liposomes.
-
Incubate the mixture for 1 hour at a temperature slightly above the phase transition temperature of the liposome's primary lipid (e.g., 60°C for DSPC-based liposomes). This facilitates the transfer of the DSPE-PEG2000-Mal from the micelles into the liposome bilayer.
-
-
Step 4 & 5: Ligand Conjugation and Purification
-
Proceed with ligand preparation, conjugation, and purification as described in Protocol 1 (Steps 3-5).
-
Diagram 2: Workflow for the Post-insertion Method
Caption: Workflow for functionalizing liposomes using the post-insertion method.
Mechanism and Characterization
Maleimide-Thiol Conjugation Chemistry
The conjugation relies on the specific and rapid reaction between the maleimide group and a free thiol (sulfhydryl) group.
Diagram 3: Maleimide-Thiol Conjugation Reaction
Caption: The reaction pathway for conjugating a thiol-containing ligand to a maleimide-liposome.
Characterization and Quality Control
Thorough characterization is essential to ensure the quality and efficacy of the final product.
Table 2: Key Characterization Parameters
| Parameter | Method | Purpose | Typical Values | Reference |
| Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean particle diameter and size distribution. | 80-150 nm, PDI < 0.2 | |
| Zeta Potential | DLS with Electrophoretic Mobility | To measure surface charge, which influences stability and interaction with cells. | -5 to -30 mV | |
| Maleimide Activity | Indirect Ellman's Assay | To quantify the number of active, available maleimide groups on the liposome surface before conjugation. | Varies by method (see Table 1) | |
| Conjugation Efficiency | HPLC, SDS-PAGE, or Protein Assay (e.g., BCA) | To determine the amount of ligand successfully conjugated to the liposomes. | >90% (relative to active maleimide) | |
| Drug Loading & Encapsulation Efficiency | Spectrophotometry or HPLC | To quantify the amount of encapsulated therapeutic agent. | Varies by drug and loading method. |
Table 3: Summary of Quantitative Data from Literature
| Liposome Formulation / Condition | Molar Ratio (Lipid:Chol:PEG-Mal) | Size (nm) | Zeta Potential (mV) | Conjugation Efficiency (%) | Reference |
| DMPC:CHO:DSPE-PEG2000-Mal (Pre-insertion) | Not specified | ~120 | Not specified | ~63% maleimide activity before purification | |
| DC-Chol:DOPE:DSPE-PEG-RGD (1 mol%) | 50:49:1 | 129.7 ± 51 | 24.9 ± 1.5 | >96% (siRNA entrapment) | |
| DC-Chol:DOPE:DSPE-PEG-RGD (5 mol%) | 50:45:5 | 230.7 ± 60.7 | 17.3 ± 0.6 | >96% (siRNA entrapment) | |
| DSPC:Chol:Maleimide-DSPE | 7:3:1 | Not specified | Not specified | 54% of protein subunits conjugated |
Conclusion and Best Practices
The use of DSPE-PEG2000-Mal is a robust and versatile strategy for creating targeted liposomal nanocarriers.
-
pH is Critical: The maleimide group is most stable at a pH of ~7.0 but hydrolyzes at higher pH values. The conjugation reaction itself is a balance, requiring a pH of 6.5-7.5 for optimal results.
-
Method Matters: For applications requiring high ligand density, the post-insertion method is recommended as it preserves the activity of a greater percentage of maleimide groups.
-
Ligand Purity: Ensure the thiol-containing ligand is pure and properly reduced just before the reaction to maximize conjugation efficiency.
-
Inert Atmosphere: Performing the conjugation reaction under nitrogen or argon can prevent the formation of disulfide bonds between ligands, which would otherwise compete with the desired reaction.
-
Thorough Purification: It is crucial to remove any unreacted, free ligand, as this can interfere with in vitro and in vivo targeting studies.
By carefully selecting the preparation method and optimizing reaction conditions, researchers can successfully develop sophisticated, targeted liposome systems for a wide range of therapeutic and diagnostic applications.
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Application Notes and Protocols for DSPE-PEG2-maleimide Reaction with Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical aspects of the maleimide-thiol reaction using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-Mal). This bifunctional lipid is a cornerstone in bioconjugation and drug delivery, enabling the covalent attachment of thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of liposomes and other lipid-based nanoparticles.[1]
Introduction to Maleimide-Thiol Chemistry
The reaction between a maleimide (B117702) and a thiol group is a highly efficient and specific Michael addition reaction that forms a stable thioether bond.[2] This bio-orthogonal conjugation chemistry is favored for its rapid kinetics under mild, physiological conditions, typically at a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[3]
This compound incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances the biocompatibility and circulation half-life of nanoparticles by reducing non-specific protein binding, and a terminal maleimide group for conjugation.[4]
Key Reaction Parameters and Optimization
The success of the this compound conjugation with thiols is highly dependent on the careful control of several experimental parameters.
| Parameter | Optimal Range/Condition | Rationale & Considerations |
| pH | 6.5 - 7.5 | Below pH 6.5, the thiol group is protonated, reducing its nucleophilicity and slowing the reaction rate. Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis and can react with primary amines (e.g., lysine (B10760008) residues), leading to loss of selectivity.[3] |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions at room temperature are faster (typically 30 minutes to 2 hours). Lower temperatures (4°C) can be used for sensitive biomolecules to minimize degradation, requiring longer reaction times (overnight). |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | A molar excess of this compound is generally used to drive the reaction to completion. The optimal ratio depends on the specific reactants and steric hindrance. For small peptides, a 2:1 ratio may be sufficient, while larger proteins might require a higher excess (e.g., 5:1 or more). |
| Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) | Thiol-containing molecules, especially proteins, can form disulfide bonds. A reducing agent is often necessary to ensure the availability of free thiols for conjugation. TCEP is often preferred over DTT as it is odorless, more stable, and does not need to be removed before conjugation. |
| Oxygen-Free Environment | Recommended | The reaction should ideally be performed in an oxygen-free environment (e.g., under argon or nitrogen) to prevent the oxidation of free thiols. |
Experimental Protocols
Protocol for Conjugation of a Thiolated Peptide to this compound
This protocol describes a general procedure for conjugating a cysteine-containing peptide to this compound.
Materials:
-
This compound
-
Thiolated peptide (e.g., with a terminal cysteine)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
TCEP solution (10 mM in water)
-
Nitrogen or Argon gas
-
Dialysis membrane (MWCO appropriate for the conjugate)
-
Lyophilizer
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiolated peptide in degassed PBS (pH 7.2) to a final concentration of 1-5 mg/mL.
-
If the peptide may have formed disulfide bonds, add TCEP solution to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.
-
Dissolve this compound in degassed PBS (pH 7.2) to a desired concentration.
-
-
Conjugation Reaction:
-
In an oxygen-free environment (e.g., under a stream of nitrogen), add the this compound solution to the peptide solution to achieve the desired molar ratio (e.g., 2:1 maleimide to thiol).
-
Gently mix the reaction mixture and incubate at room temperature for 2 hours with gentle stirring. For sensitive peptides, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off.
-
Dialyze against PBS (pH 7.4) at 4°C for 24-48 hours with at least three buffer changes to remove unreacted peptide and other small molecules.
-
Alternatively, size-exclusion chromatography (SEC) can be used for purification.
-
-
Characterization and Storage:
-
Characterize the conjugate using MALDI-TOF mass spectrometry to confirm the mass of the product and HPLC to assess purity. A successful conjugation will show a new peak corresponding to the molecular weight of the peptide plus this compound.
-
Lyophilize the purified conjugate for long-term storage at -20°C.
-
Protocol for Preparation of Peptide-Conjugated Liposomes
This protocol outlines the post-insertion method for preparing liposomes decorated with a pre-formed peptide-DSPE-PEG2-Mal conjugate.
Materials:
-
Lipid components (e.g., DSPC, Cholesterol)
-
Peptide-DSPE-PEG2-Mal conjugate (from Protocol 3.1)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve the lipid components (e.g., DSPC and cholesterol in a desired molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing to form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder to form unilamellar vesicles (LUVs).
-
-
Post-Insertion of Peptide-Conjugate:
-
Add the pre-formed Peptide-DSPE-PEG2-Mal conjugate to the liposome suspension at a desired molar percentage (e.g., 1-5 mol%).
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC) for 1 hour with gentle shaking.
-
-
Purification and Characterization:
-
Remove unincorporated conjugate by dialysis or size-exclusion chromatography.
-
Characterize the final liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of conjugated peptide on the liposome surface.
-
Quantification and Characterization
Ellman's Assay for Quantification of Free Thiols
Ellman's assay is a colorimetric method used to determine the concentration of free sulfhydryl groups in a sample. It is essential for calculating the conjugation efficiency by measuring the amount of unreacted thiol before and after the reaction.
Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with a free sulfhydryl group to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which has a maximum absorbance at 412 nm.
Protocol:
-
Prepare a Cysteine Standard Curve:
-
Prepare a series of known concentrations of L-cysteine in reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).
-
Add 50 µL of Ellman's reagent solution (4 mg/mL in reaction buffer) to 2.5 mL of each standard.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus cysteine concentration to generate a standard curve.
-
-
Measure Unknown Sample:
-
Add 50 µL of Ellman's reagent solution to 2.5 mL of the diluted sample (before and after conjugation).
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free thiols from the standard curve.
-
Calculation of Conjugation Efficiency:
Conjugation Efficiency (%) = [1 - (Free thiols after reaction / Free thiols before reaction)] x 100
Characterization Techniques
| Technique | Purpose | Expected Outcome |
| MALDI-TOF Mass Spectrometry | Confirm the covalent conjugation and determine the molecular weight of the conjugate. | A new peak corresponding to the sum of the molecular weights of the thiol-containing molecule and this compound. |
| High-Performance Liquid Chromatography (HPLC) | Assess the purity of the conjugate and quantify the extent of conjugation. | The appearance of a new peak with a different retention time from the starting materials, allowing for quantification of the conjugate. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | For protein conjugates, to visualize the increase in molecular weight upon conjugation. | A shift in the band of the protein to a higher molecular weight corresponding to the addition of this compound. |
| Dynamic Light Scattering (DLS) | For liposomal formulations, to determine the size, polydispersity index (PDI), and zeta potential. | To ensure the liposomes are within the desired size range and have a narrow size distribution. |
Data Presentation
Table 1: Influence of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Typical Conjugation Efficiencies and Conditions
| Thiol-containing Molecule | Maleimide:Thiol Molar Ratio | Reaction Time & Temperature | Conjugation Efficiency (%) | Reference |
| cRGDfK peptide | 2:1 | 30 min, Room Temp | ~84% | |
| F3 peptide | Not specified | 24 h, 25°C (in DMSO) | >95% | |
| 11A4 nanobody | 5:1 | 2 h, Room Temp | ~58% |
Table 3: Stability of Maleimide-Thiol Conjugates
| Linkage Type | Condition | Half-life (t½) | Stability Consideration | Reference |
| N-Alkylmaleimide-Thiol Adduct | In presence of glutathione | 20 - 80 hours | Susceptible to retro-Michael reaction (deconjugation). | |
| Hydrolyzed N-Alkylmaleimide-Thiol Adduct | Physiological conditions | > 2 years | Hydrolysis of the succinimide (B58015) ring leads to a highly stable, ring-opened product. |
Visualizing Workflows and Mechanisms
References
Application Notes and Protocols for DSPE-PEG(2000)-Maleimide Surface Modification of Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mal) is a heterobifunctional lipid-polymer conjugate essential for the surface modification of nanoparticles in drug delivery systems. Its unique structure comprises a DSPE lipid anchor for stable integration into the lipid bilayer of nanoparticles, a hydrophilic PEG(2000) spacer that provides a "stealth" characteristic to evade the immune system and prolong circulation time, and a reactive maleimide (B117702) group for the covalent conjugation of thiol-containing ligands such as peptides, antibodies, and other targeting moieties.[1][2] This targeted approach enhances drug accumulation at the site of action, thereby increasing therapeutic efficacy and reducing systemic toxicity.[1]
These application notes provide detailed protocols for the preparation of DSPE-PEG(2000)-Mal functionalized liposomes, conjugation of targeting ligands, and characterization of the resulting nanoparticles.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG(2000)-Mal Functionalized Liposomes via Thin-Film Hydration
This protocol describes the formulation of liposomes incorporating DSPE-PEG(2000)-Mal using the widely adopted thin-film hydration method, followed by extrusion for size homogenization.[3][4]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
DSPE-PEG(2000)-Mal
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Mal in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
The total lipid concentration will depend on the desired final liposome (B1194612) concentration.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC).
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask.
-
Agitate the flask by vortexing or gentle shaking above the lipid phase transition temperature for 1 hour to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion for Size Reduction:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposome suspension through the membranes 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
The resulting liposome solution should appear translucent.
-
-
Storage:
-
Store the prepared DSPE-PEG(2000)-Mal functionalized liposomes at 4°C for short-term use. For long-term storage, consider appropriate sterile filtration and storage conditions.
-
Protocol 2: Conjugation of a Thiolated Peptide to DSPE-PEG(2000)-Mal Functionalized Liposomes
This protocol details the covalent attachment of a cysteine-containing peptide to the maleimide-functionalized liposomes via a thiol-maleimide Michael addition reaction.
Materials:
-
DSPE-PEG(2000)-Mal functionalized liposomes (from Protocol 1)
-
Thiolated peptide (e.g., RGD peptide with a terminal cysteine)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Conjugation buffer (PBS, pH 7.0-7.5)
-
L-cysteine (for quenching)
Procedure:
-
Peptide Preparation (if necessary):
-
If the peptide exists as a dimer due to disulfide bond formation, it must be reduced to expose the free thiol group.
-
Dissolve the peptide in the conjugation buffer and add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 1 hour.
-
-
Conjugation Reaction:
-
Add the thiolated peptide solution to the DSPE-PEG(2000)-Mal functionalized liposome suspension. A molar ratio of 1.2:1 (peptide:maleimide) is a common starting point.
-
Incubate the reaction mixture at room temperature for 4-6 hours or overnight at 4°C with gentle stirring under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol groups.
-
-
Quenching of Unreacted Maleimide Groups:
-
To quench any unreacted maleimide groups, add a 10-fold molar excess of L-cysteine to the reaction mixture.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated peptide and excess L-cysteine by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.
-
Protocol 3: Quantification of Surface Maleimide Groups using Ellman's Assay
This protocol allows for the indirect quantification of reactive maleimide groups on the nanoparticle surface by reacting them with a known excess of a thiol-containing compound (L-cysteine) and then quantifying the remaining unreacted thiols using Ellman's reagent (DTNB).
Materials:
-
DSPE-PEG(2000)-Mal functionalized nanoparticles
-
L-cysteine solution of known concentration (e.g., 1 mM in PBS, pH 8.0)
-
Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) solution (e.g., 4 mg/mL in PBS, pH 8.0)
-
PBS, pH 8.0
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction with L-cysteine:
-
Mix a known volume of the maleimide-functionalized nanoparticle suspension with a known excess volume and concentration of L-cysteine solution.
-
Incubate the mixture at room temperature for 2 hours with gentle shaking to ensure complete reaction of the maleimide groups.
-
Prepare a control sample with the same amount of L-cysteine solution and buffer instead of the nanoparticle suspension.
-
-
Quantification of Unreacted Thiols:
-
Add Ellman's reagent to both the sample and control solutions.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance of both solutions at 412 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Create a standard curve of L-cysteine concentration versus absorbance at 412 nm.
-
Determine the concentration of unreacted L-cysteine in the sample and the initial concentration in the control from the standard curve.
-
The amount of reacted L-cysteine corresponds to the amount of maleimide groups on the nanoparticles.
-
Data Presentation: Characterization of Modified Nanoparticles
The physicochemical properties of the nanoparticles should be thoroughly characterized before and after surface modification.
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DSPE-PEG(2000) alone | 52.0 | 0.952 | -38.0 |
| DSPE-PEG(2000):Soluplus (10:1 w/w) | 36.5 | 0.900 | -28.5 |
| DSPE-PEG(2000):Soluplus (5:1 w/w) | 80.8 | 0.644 | -29.2 |
| DSPE-PEG(2000):Soluplus (1:1 w/w) | 116.6 | 0.112 | -13.7 |
| Curcumin-loaded DSPE-PEG NPs | 81.93 ± 0.5 | N/A | -11.1 |
Data adapted from references. N/A: Not Available.
Table 2: Peptide Conjugation Efficiency
| Peptide | Conjugation Method | Quantification Method | Conjugation Efficiency (%) | Reference |
| F3 peptide | Thiol-maleimide | HPLC | > 95 | |
| P435 peptide | Thiol-maleimide | HPLC | ~100 | |
| P5 peptide | Thiol-maleimide | HPLC | ~100 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for DSPE-PEG-Mal liposome preparation and peptide conjugation.
Signaling Pathway: EGFR Targeting
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Nanoparticles functionalized with EGFR-targeting ligands (e.g., antibodies, aptamers) can inhibit downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of EGFR signaling by targeted nanoparticles.
Signaling Pathway: RGD-Integrin Targeting
RGD peptides target integrin receptors, which are overexpressed on many tumor cells and play a crucial role in cell adhesion, migration, and invasion. RGD-functionalized nanoparticles can block these interactions and inhibit metastasis.
Caption: RGD-nanoparticle interference with integrin signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG2-Maleimide: Solubility and Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2] (DSPE-PEG2-mal) is a heterobifunctional lipid-PEG conjugate essential for targeted drug delivery systems. Its unique structure, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor, a short hydrophilic polyethylene (B3416737) glycol (PEG2) spacer, and a reactive maleimide (B117702) group, enables the stable incorporation into lipid-based nanoparticles and the covalent conjugation of thiol-containing ligands such as antibodies, peptides, and proteins.[1][2] The short PEG2 linker offers a balance between providing a hydrophilic spacer and minimizing the potential for steric hindrance, which can be a factor with longer PEG chains.
This document provides detailed application notes on the solubility of this compound in various solvents and comprehensive protocols for its handling and use in common laboratory applications.
Solubility of DSPE-PEG-Maleimide
The solubility of DSPE-PEG-maleimide is influenced by its amphiphilic nature, with the DSPE portion favoring organic solvents and the PEG portion enhancing solubility in aqueous solutions. The length of the PEG chain plays a significant role; shorter PEG chains, as in this compound, result in more lipid-like behavior compared to their long-chain counterparts (e.g., DSPE-PEG2000-mal).
Factors Influencing Solubility:
-
Solvent Polarity: A range of organic solvents can effectively dissolve DSPE-PEG-maleimide.
-
Temperature: Gentle warming can aid in the dissolution of DSPE-PEG-maleimide in some solvents.
-
PEG Chain Length: As the PEG chain length increases, the aqueous solubility of the conjugate generally increases.
-
pH: The stability of the maleimide group is pH-dependent. Hydrolysis of the maleimide ring to an unreactive maleic acid occurs more rapidly at higher pH values (alkaline conditions), which can affect the outcome of conjugation reactions.[3]
Quantitative Solubility Data
| Solvent | This compound | DSPE-PEG2000-mal | Notes |
| Organic Solvents | |||
| Chloroform | Soluble (qualitative) | Soluble to 10 mg/mL | A common solvent for creating lipid films. |
| Dichloromethane (DCM) | Soluble (qualitative) | Soluble | Another chlorinated solvent suitable for initial dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) | Soluble, 2 mg/mL | A polar aprotic solvent useful for creating stock solutions. |
| Dimethylformamide (DMF) | Soluble (qualitative) | Soluble | Often used in bioconjugation reactions. |
| Ethanol (EtOH) | Likely soluble | Soluble to 10 mg/mL with gentle warming | A more biocompatible organic solvent. |
| Aqueous Solutions | |||
| Water | Forms micelles/liposomes | Soluble in hot water (>10 mg/mL) | Self-assembles into supramolecular structures. True "solubility" is limited. |
| Phosphate-Buffered Saline (PBS) | Forms micelles/liposomes | Forms micelles | Used for hydrating lipid films to form liposomes. |
Note: The solubility for this compound is indicated as "Soluble (qualitative)" where specific quantitative data is unavailable. The provided values for DSPE-PEG2000-mal can serve as a useful reference, though the shorter PEG chain of this compound may result in slightly lower aqueous solubility and higher solubility in non-polar organic solvents.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution for applications such as incorporation into lipid nanoparticles via the thin-film hydration method.
Materials:
-
This compound powder
-
Chloroform, Dichloromethane (DCM), or Ethanol (EtOH)
-
Glass vial with a screw cap
-
Argon or Nitrogen gas (optional, for long-term storage)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., chloroform) to achieve the desired concentration (e.g., 1-10 mg/mL).
-
Dissolution: Cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be applied if necessary, particularly for ethanol.
-
Storage: For short-term storage, store the solution at -20°C. For long-term storage, it is recommended to overlay the solution with an inert gas (argon or nitrogen) before capping and storing at -20°C to minimize oxidation and hydrolysis.
Protocol 1 Workflow
Protocol 2: Incorporation of this compound into Liposomes using the Thin-Film Hydration Method
This protocol details the "pre-insertion" method, where this compound is mixed with other lipids before liposome (B1194612) formation.
Materials:
-
This compound stock solution in chloroform
-
Other lipids (e.g., DSPC, Cholesterol) stock solutions in chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes of desired pore size
-
Water bath
Procedure:
-
Lipid Mixing: In a round-bottom flask, combine the desired molar ratios of the primary lipids (e.g., DSPC, cholesterol) and the this compound stock solutions.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform lipid film should form on the wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the pre-warmed (to a temperature above the phase transition temperature of the lipids) hydration buffer to the flask.
-
Vesicle Formation: Gently rotate the flask to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-20 times.
-
Purification: Remove any un-encapsulated material by a suitable method, such as size exclusion chromatography or dialysis.
Liposome Formation Workflow
Protocol 3: Solution-Phase Conjugation of a Thiol-Containing Ligand to this compound Micelles
This protocol is for conjugating a ligand to this compound that has been formulated into micelles.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, HEPES buffer, pH 6.5-7.5)
-
Thiol-containing ligand (e.g., thiolated peptide or antibody fragment)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
-
Stirring mechanism (e.g., magnetic stirrer)
Procedure:
-
Micelle Formation: Dissolve the this compound in the aqueous buffer at a concentration above its critical micelle concentration (CMC). Gentle warming and sonication can aid in dissolution and micelle formation.
-
Ligand Preparation: Dissolve the thiol-containing ligand in a compatible buffer. If the ligand has disulfide bonds that need to be reduced to expose the thiol groups, treat it with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent.
-
Inert Atmosphere: Purge the reaction vessel containing the this compound micelle solution and the ligand solution with an inert gas (argon or nitrogen) to prevent oxidation of the thiol groups.
-
Conjugation Reaction: Add the ligand solution to the micelle solution. The recommended molar ratio of maleimide to thiol is typically between 1:1 and 1.5:1 to ensure complete reaction of the thiol groups.
-
Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours. The reaction time may need to be optimized depending on the specific ligand.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to the reaction mixture.
-
Purification: Purify the ligand-conjugated micelles from unreacted ligand and quenching agent using a suitable method like dialysis or size exclusion chromatography.
Bioconjugation Workflow
Stability and Storage
-
Solid Form: this compound powder should be stored at -20°C under desiccated conditions to prevent hydrolysis of the maleimide group and oxidation of the lipid chains.
-
In Solution: Stock solutions in organic solvents should be stored at -20°C, preferably under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
Maleimide Stability: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. For bioconjugation reactions, it is crucial to maintain the pH in the range of 6.5-7.5 to ensure the stability of the maleimide group while allowing for efficient reaction with thiols.
By following these guidelines and protocols, researchers can effectively utilize this compound in the development of targeted drug delivery systems and other bioconjugation applications.
References
Application Notes and Protocols for DSPE-PEG2-maleimide: Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper storage, handling, and stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-mal). Adherence to these guidelines is crucial for ensuring the integrity and reactivity of the molecule, leading to reproducible results in drug delivery and bioconjugation applications.
Overview of DSPE-PEG2-maleimide
DSPE-PEG2-maleimide is a functionalized phospholipid-polymer conjugate widely used in the development of targeted drug delivery systems, such as liposomes and lipid nanoparticles (LNPs)[1]. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion provides a hydrophobic lipid anchor, while the polyethylene (B3416737) glycol (PEG) linker enhances solubility and provides a "stealth" characteristic, prolonging circulation time[2][3]. The terminal maleimide (B117702) group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, through a stable thioether bond[2][4].
Storage and Handling of Solid DSPE-PEG2-maleimide
Proper storage of DSPE-PEG2-maleimide in its solid, lyophilized form is critical to prevent degradation and maintain its reactivity.
Key Recommendations:
-
Temperature: Store at -20°C for long-term storage. Some suppliers recommend storage at -5°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment to protect from moisture and oxidation.
-
Light: Protect from light.
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid material. Avoid frequent temperature fluctuations.
Stability of Solid DSPE-PEG2-maleimide:
| Storage Condition | Shelf Life | Reference |
| -20°C, desiccated | 6 months to 1 year |
Stability in Solution
The stability of DSPE-PEG2-maleimide in solution is primarily influenced by the hydrolysis of the maleimide group and the ester linkages in the DSPE moiety.
Hydrolysis of the Maleimide Group
The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This reaction is highly dependent on pH and temperature.
Key Findings:
-
pH: The optimal pH range for maleimide stability and reaction with thiols is 6.5-7.5. At pH 7.0, the maleimide group is relatively stable, with minimal hydrolysis observed over 24 hours. However, at alkaline pH (e.g., 9.5), hydrolysis is rapid, leading to a significant loss of active maleimide.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.
Quantitative Stability Data of Maleimide Group in Aqueous Solution:
| pH | Temperature | Time | Remaining Maleimide Activity | Reference |
| 7.0 | Room Temperature | 24 hours | ~100% | |
| 9.5 | Room Temperature | 5 hours | ~18% | |
| 9.5 | Room Temperature | 24 hours | ~26% |
Hydrolysis of DSPE Ester Bonds
The ester bonds in the DSPE lipid can undergo hydrolysis under acidic or basic conditions, particularly when heated.
Key Findings:
-
Hydrolysis is minimal at neutral pH (e.g., in PBS buffer, pH 7.4) even at elevated temperatures (60°C) for short periods.
-
Exposure to acidic conditions (e.g., trifluoroacetic acid, TFA) or unbuffered water can lead to significant hydrolysis of the ester linkages.
Experimental Protocols
Protocol for Preparation of DSPE-PEG2-maleimide Stock Solutions
It is highly recommended to prepare fresh solutions of DSPE-PEG2-maleimide immediately before use due to the potential for hydrolysis in aqueous environments.
Materials:
-
DSPE-PEG2-maleimide (solid)
-
Anhydrous organic solvent (e.g., chloroform, ethanol (B145695), or DMSO)
-
Aqueous buffer (e.g., PBS, HEPES), pH 6.5-7.5, deoxygenated
Procedure:
-
Allow the vial of solid DSPE-PEG2-maleimide to equilibrate to room temperature.
-
Under an inert atmosphere, dissolve the required amount of DSPE-PEG2-maleimide in a small volume of anhydrous organic solvent.
-
If preparing an aqueous stock solution, slowly add the organic solution to the deoxygenated aqueous buffer while vortexing to facilitate dissolution and minimize hydrolysis.
-
Use the solution immediately for subsequent experiments. Do not store aqueous solutions for extended periods.
Protocol for Quantification of Maleimide Activity (Indirect Ellman's Assay)
This protocol allows for the determination of the concentration of active maleimide groups.
Workflow for Quantifying Maleimide Activity
Caption: Workflow for the indirect Ellman's assay to quantify active maleimide groups.
Materials:
-
DSPE-PEG2-maleimide solution
-
L-cysteine solution of known concentration (in deoxygenated buffer, pH 7.0)
-
Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) solution (4 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 8.0, with 1 mM EDTA)
-
Reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
UV-Vis spectrophotometer
Procedure:
-
Incubate a known volume of the DSPE-PEG2-maleimide solution with a molar excess (e.g., 5-fold) of the L-cysteine solution at room temperature for 30 minutes at pH 7.0. This allows the active maleimide groups to react with the thiol groups of L-cysteine.
-
After incubation, add an aliquot of the reaction mixture to the Ellman's Reagent solution in the reaction buffer.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance of the solution at 412 nm.
-
The amount of unreacted cysteine is determined by comparing the absorbance to a standard curve of known cysteine concentrations.
-
The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.
Protocol for Liposome (B1194612) Formulation with DSPE-PEG2-maleimide (Solvent Injection Method)
This is a common method for preparing liposomes incorporating DSPE-PEG2-maleimide.
Workflow for Liposome Formulation
Caption: General workflow for preparing maleimide-functionalized liposomes and subsequent ligand conjugation.
Materials:
-
DSPE-PEG2-maleimide
-
Other lipids (e.g., DSPC, cholesterol)
-
Ethanol
-
Aqueous buffer (e.g., PBS, pH 7.0-7.5)
-
Stir plate and stir bar
-
Dialysis membrane or size exclusion chromatography column
Procedure:
-
Dissolve DSPE-PEG2-maleimide and other lipids in ethanol at a desired molar ratio.
-
Heat the aqueous buffer to a temperature above the phase transition temperature of the lipids.
-
Rapidly inject the lipid-ethanol solution into the stirred aqueous buffer.
-
Allow the liposome solution to stir for a specified time to ensure stabilization.
-
Remove the ethanol and unencapsulated material by dialysis against fresh buffer or by using size exclusion chromatography.
-
The resulting maleimide-functionalized liposomes are now ready for conjugation with a thiol-containing ligand.
Protocol for Thiol-Maleimide Conjugation
This protocol describes the conjugation of a thiol-containing molecule to the maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing molecule (e.g., peptide, antibody fragment)
-
Deoxygenated conjugation buffer (pH 6.5-7.5)
-
Reducing agent (e.g., TCEP, if reducing disulfide bonds)
-
Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol)
Procedure:
-
If necessary, reduce any disulfide bonds in the thiol-containing molecule using a reducing agent like TCEP. Remove the reducing agent before proceeding.
-
Add the thiol-containing molecule to the maleimide-functionalized liposomes in the conjugation buffer. A molar excess of the maleimide groups on the liposomes to the thiol groups is often used.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the thiol groups.
-
After the reaction is complete, quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol.
-
Purify the conjugated liposomes from unreacted ligand and quenching reagent using dialysis or size exclusion chromatography.
Summary of Recommendations
-
Solid Storage: Store DSPE-PEG2-maleimide at -20°C in a desiccated, dark environment under an inert atmosphere.
-
Solution Preparation: Prepare solutions fresh before use. For aqueous solutions, use a deoxygenated buffer with a pH between 6.5 and 7.5.
-
Stability Monitoring: Regularly assess the activity of the maleimide group, especially when using older batches or after any deviation from recommended storage and handling, using a method like the indirect Ellman's assay.
-
Conjugation Reactions: Perform thiol-maleimide conjugations at a pH of 6.5-7.5 and under an inert atmosphere to ensure optimal reaction efficiency and stability of the reactants.
By following these guidelines, researchers can ensure the quality and reactivity of their DSPE-PEG2-maleimide, leading to the successful development of robust and effective drug delivery systems.
References
Application Notes and Protocols for DSPE-PEG2-maleimide in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-mal) is a versatile phospholipid-PEG conjugate that has become an indispensable tool for the development of targeted nanoparticles for in vivo imaging and drug delivery. Its unique structure, comprising a lipid anchor (DSPE), a hydrophilic spacer (PEG), and a reactive maleimide (B117702) group, enables the stable incorporation into lipid-based nanoparticles and the covalent attachment of targeting ligands.[1]
The DSPE portion readily inserts into the lipid bilayer of liposomes and other lipid nanoparticles (LNPs), while the PEG chain provides a "stealth" characteristic, prolonging circulation time in the bloodstream by reducing clearance by the reticuloendothelial system.[2] The terminal maleimide group allows for the specific and efficient conjugation of thiol-containing molecules, such as peptides, antibodies, and antibody fragments, through a stable thioether bond.[3][4] This targeting capability is crucial for enhancing the accumulation of imaging agents at specific sites of interest, such as tumors, thereby improving signal-to-noise ratios and enabling more precise diagnosis and monitoring of diseases.[5]
These application notes provide detailed protocols for the formulation of this compound containing nanoparticles, bioconjugation of targeting ligands, and their application in preclinical in vivo imaging studies.
Quantitative Data Summary
The following table summarizes key quantitative data from representative studies utilizing this compound for the creation of targeted imaging agents.
| Nanoparticle Type | Targeting Ligand | Size (nm) | Zeta Potential (mV) | Conjugation Efficiency (%) | Imaging Modality | In Vivo Model | Key Findings & Reference |
| Polymeric Micelles | Diethylenetriaminepentaacetic acid (DTPA) for 99mTc chelation | ~10 | -2.7 ± 1.1 | High radiolabeling yield | SPECT | Tumor-bearing mice | Long blood circulation time (456.3 min) and high tumor-to-muscle ratio. |
| Liposomes | Anti-EGFR Fab' | 232 (cubosomes), 251 (hexosomes) | Not specified | ~20% for liposomes, 95-99% for cubosomes/hexosomes | Not specified | Not specified | Conjugation efficiency is significantly higher for cubosomes and hexosomes compared to traditional liposomes. |
| Micelles | Angiopep-2 | 40.87 ± 4.82 | -34.23 ± 3.35 | Not specified | Not specified | MCAO mice model | Significantly prolonged in vivo circulation time and enhanced accumulation in brain tissue. |
| Iron Oxide Nanoparticles | DOTA for 64Cu chelation | 90 ± 2 | +6 | Radiolabeling yield of 60% before purification | PET/MRI | Healthy mice | Nanoparticles were mainly taken up by the liver and kidneys. |
| Liposomes | RGD Peptide | 129.7 ± 51 to 230.7 ± 60.7 | +17.3 ± 0.6 to +32 ± 1.3 | Not specified | Not specified | In vitro | RGD-modified liposomes showed a four-fold increase in siRNA delivery to retinal pigment epithelial cells compared to non-targeted liposomes. |
Experimental Protocols
Formulation of DSPE-PEG2-maleimide Containing Liposomes
This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
DSPE-PEG2-maleimide (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).
-
For size homogenization, subject the resulting liposome (B1194612) suspension to multiple extrusion cycles (e.g., 10-15 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
Store the prepared liposomes at 4°C until further use.
Bioconjugation of Thiol-Containing Ligands to DSPE-PEG2-maleimide Liposomes
This protocol details the covalent attachment of a thiol-containing targeting ligand (e.g., a cysteine-containing peptide or a thiolated antibody) to the surface of pre-formed maleimide-functionalized liposomes.
Materials:
-
This compound functionalized liposomes (from Protocol 1)
-
Thiol-containing targeting ligand (e.g., RGD peptide, thiolated antibody)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Optional: Reducing agent (e.g., TCEP) for antibody thiolation
-
Size-exclusion chromatography column (e.g., Sepharose CL-4B) for purification
Procedure:
-
Antibody Thiolation (if necessary): If using an antibody, it may need to be thiolated to introduce free sulfhydryl groups. This can be achieved by reacting the antibody with a reagent like 2-iminothiolane (B1205332) (Traut's reagent) or by reducing existing disulfide bonds with a mild reducing agent like TCEP. Follow the manufacturer's protocol for the specific thiolation reagent. Purify the thiolated antibody to remove excess reagents.
-
Conjugation Reaction: Mix the this compound functionalized liposomes with the thiol-containing ligand in the reaction buffer (pH 6.5-7.5). A typical molar ratio of maleimide to thiol is 10:1 to 20:1, but this should be optimized for each specific ligand.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring. Protect from light if the ligand is light-sensitive.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to the reaction mixture.
-
Purification: Remove the unconjugated ligand and other reactants by passing the mixture through a size-exclusion chromatography column. The liposomes will elute in the void volume.
-
Characterize the resulting immunoliposomes for size, zeta potential, and conjugation efficiency.
In Vivo Fluorescence Imaging of Targeted Nanoparticles
This protocol outlines a general procedure for in vivo fluorescence imaging of tumor-bearing mice intravenously injected with fluorescently labeled, targeted nanoparticles.
Materials:
-
Fluorescently labeled, targeted nanoparticles (e.g., incorporating a near-infrared dye)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model: Establish a tumor model by subcutaneously injecting cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Injection: Intravenously inject the fluorescently labeled targeted nanoparticles into the tail vein of the tumor-bearing mice. A typical injection volume is 100-200 µL.
-
Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and place them in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the specific fluorophore used. Also, acquire a photographic image for anatomical reference.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest at each time point to assess the biodistribution and tumor accumulation of the nanoparticles.
-
Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and obtain more accurate biodistribution data.
Visualizations
Caption: Experimental workflow for in vivo imaging using this compound.
Caption: Thiol-maleimide conjugation chemistry for ligand attachment.
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. liposomes.ca [liposomes.ca]
- 4. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting DSPE-PEG2-mal aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG2-MAL. Our goal is to help you overcome common challenges and ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Visible Aggregation or Precipitation of this compound Formulations
Q: My this compound containing liposomes/nanoparticles are aggregating. What are the potential causes and how can I fix this?
A: Aggregation of this compound formulations is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem.
-
Insufficient PEGylation: An inadequate concentration of DSPE-PEG on the nanoparticle surface can lead to reduced steric hindrance, causing particles to aggregate.[1]
-
Solution: Ensure a sufficient molar percentage of DSPE-PEG is used in your formulation. As little as 0.5 mol% of DSPE-PEG2000 can significantly increase circulation time, with 2 mol% being effective at preventing aggregation.[1] Increasing the molar ratio of DSPE-PEG generally enhances the stability of liposomes.[2]
-
-
Inappropriate Buffer Conditions: The pH and ionic strength of your buffer can significantly impact the stability of your formulation.
-
Solution: The optimal pH for maleimide-thiol reactions is between 6.5 and 7.5.[3] At pH values above 7.5, the maleimide (B117702) group is susceptible to hydrolysis, which can lead to changes in surface charge and promote aggregation.[4] High salt concentrations can also lead to aggregation by shielding surface charges. If possible, consider using a buffer with a lower ionic strength.
-
-
High Nanoparticle Concentration: Highly concentrated formulations are more prone to aggregation.
-
Solution: Try diluting your nanoparticle suspension.
-
-
Improper Storage: Incorrect storage conditions can lead to chemical degradation and physical instability.
-
Solution: Store this compound and its formulations at recommended temperatures, typically -20°C for the raw material and 4°C for liposome (B1194612) suspensions, and protect from light and moisture. Avoid repeated freeze-thaw cycles.
-
Issue 2: Low or No Conjugation Efficiency in Thiol-Maleimide Reactions
Q: I am observing low or no conjugation of my thiol-containing molecule to this compound. What could be the problem?
A: Low conjugation efficiency is often related to the reactivity of the maleimide group or the availability of free thiols.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation.
-
Solution: Prepare this compound solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation. Maintain the reaction pH between 6.5 and 7.5.
-
-
Thiol Oxidation: Thiol groups can oxidize to form disulfide bonds, which do not react with maleimides.
-
Solution: Ensure your thiol-containing molecule has free sulfhydryl groups. If necessary, use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds before conjugation. TCEP is advantageous as it does not need to be removed before adding the maleimide reagent.
-
-
Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation.
-
Solution: A common starting point is a 10- to 20-fold molar excess of the maleimide reagent to the protein or peptide. However, this should be optimized for your specific application.
-
-
Competing Reactions: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation.
-
Solution: Maintain the reaction pH within the optimal range of 6.5-7.5.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C in a dry and dark environment to prevent hydrolysis and degradation. It is recommended to avoid frequent freeze-thaw cycles.
Q2: What is the optimal pH for the thiol-maleimide conjugation reaction?
A2: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the reaction is highly specific and efficient. At pH below 6.5, the reaction rate is significantly slower, while at pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and side reactions with amines.
Q3: How can I detect and characterize aggregation in my this compound formulation?
A3: Aggregation can be detected and characterized using several techniques:
-
Dynamic Light Scattering (DLS): DLS is a primary technique to measure the size distribution of nanoparticles in a suspension. An increase in the average particle size or the appearance of a second, larger population can indicate aggregation.
-
Visual Inspection: Obvious signs of aggregation include visible precipitates, cloudiness, or turbidity in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths can sometimes be indicative of particle aggregation.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): This imaging technique allows for direct visualization of the nanoparticles and any aggregates that have formed.
Q4: Can the hydrolysis of this compound lead to aggregation?
A4: Yes, hydrolysis of the DSPE lipid component can lead to the formation of lysolipids and fatty acids. These degradation products can alter the packing of the lipid bilayer in liposomes, potentially leading to fusion, leakage, and structural changes that can manifest as aggregation. Furthermore, hydrolysis of the maleimide ring opens it to form a non-reactive maleamic acid, which can change the surface charge and contribute to instability.
Data Presentation
Table 1: Key Parameters for this compound Formulations and Reactions
| Parameter | Recommended Value/Range | Rationale |
| DSPE-PEG Molar Percentage | 2-10 mol% | Provides steric stabilization to prevent aggregation. |
| Conjugation Reaction pH | 6.5 - 7.5 | Optimal for specific and efficient thiol-maleimide reaction; minimizes hydrolysis. |
| Maleimide to Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Ensures sufficient maleimide for complete conjugation; requires optimization. |
| Storage Temperature (this compound) | -20°C | Minimizes chemical degradation. |
| Storage Temperature (Liposomes) | 4°C | Prevents fusion and leakage; avoid freezing. |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating this compound.
-
Lipid Film Formation:
-
Dissolve the desired lipids, including this compound, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (ULVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated material by a suitable method such as size exclusion chromatography or dialysis.
-
Protocol 2: Thiol-Maleimide Conjugation to this compound Liposomes
This protocol outlines the steps for conjugating a thiol-containing molecule to pre-formed this compound liposomes.
-
Thiol-Molecule Preparation:
-
Dissolve the thiol-containing molecule (e.g., peptide, antibody fragment) in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.4).
-
If necessary, reduce any disulfide bonds by adding a 2-10 fold molar excess of TCEP and incubating at room temperature for 30-60 minutes.
-
-
Conjugation Reaction:
-
Add the this compound liposome suspension to the thiol-molecule solution. A common starting point is a 10- to 20-fold molar excess of maleimide groups on the liposomes to the thiol groups of the molecule.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring. Protect the reaction from light.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugated liposomes from unreacted molecules and byproducts using size exclusion chromatography or dialysis.
-
Visualizations
Caption: Troubleshooting workflow for this compound aggregation issues.
Caption: Experimental workflow for preparing this compound liposomes.
Caption: Workflow for thiol-maleimide conjugation to this compound liposomes.
References
Technical Support Center: Optimizing DSPE-PEG2000-maleimide to Protein Conjugation
Welcome to the technical support center for optimizing the conjugation of DSPE-PEG2000-maleimide (DSPE-PEG-Mal) to proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of DSPE-PEG-Mal to protein?
A1: The optimal molar ratio is system-dependent and should be determined empirically for each specific protein.[1] However, a common starting point is a 10:1 to 20:1 molar excess of DSPE-PEG-Mal to the protein.[2][3] Some applications may require significantly different ratios; for instance, a 3:1 lipid to protein molar ratio has also been reported.[4] It is advisable to perform small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1) to identify the optimal conditions for your specific protein.
Q2: What are the ideal buffer conditions for the conjugation reaction?
A2: The reaction should be performed in a degassed, amine-free buffer at a pH between 6.5 and 7.5. This pH range is optimal for the chemoselective reaction between the maleimide (B117702) group and sulfhydryl groups while minimizing the hydrolysis of the maleimide ring and side reactions with primary amines. Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, and Tris buffers (10-100 mM). It is crucial to avoid buffers containing thiol compounds like DTT, as they will compete with the protein for reaction with the maleimide.
Q3: Why is it necessary to reduce the protein before conjugation?
A3: Many proteins, especially antibodies, contain cysteine residues that form disulfide bonds, which are unreactive towards maleimides. To make the sulfhydryl (-SH) groups available for conjugation, these disulfide bonds must be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective and does not contain a thiol group that would interfere with the maleimide reaction. A 10-100-fold molar excess of TCEP is often used.
Q4: How can I prevent hydrolysis of the DSPE-PEG-Mal?
A4: The maleimide group is susceptible to hydrolysis, particularly at a pH above 7.5, which renders it inactive. To minimize hydrolysis, it is crucial to maintain the reaction pH between 6.5 and 7.5. Furthermore, DSPE-PEG-Mal solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF immediately before use and should not be stored in aqueous solutions.
Q5: What are common side reactions to be aware of?
A5: Besides maleimide hydrolysis, other potential side reactions include:
-
Reaction with amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.
-
Thiol-maleimide retro-Michael reaction: The bond formed between the thiol and maleimide can be reversible under certain conditions, potentially leading to payload migration in vivo.
-
Thiazine rearrangement: This can occur as a side-reaction with an unprotected N-terminal cysteine.
Q6: How can I quantify the conjugation efficiency?
A6: Several methods can be used to determine the degree of labeling:
-
Spectrophotometry: The ratio of dye to protein can be determined by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the fluorescent dye (if applicable).
-
Ellman's Assay: This assay can be used to quantify the number of free sulfhydryl groups remaining after the conjugation reaction, which indirectly indicates the extent of conjugation.
-
HPLC: High-Performance Liquid Chromatography can be used to separate the conjugated protein from the unconjugated protein and unreacted reagents, allowing for quantification.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can show a shift in the molecular weight of the protein after conjugation, confirming the reaction and providing a qualitative assessment of efficiency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Insufficiently reduced protein: Disulfide bonds in the protein were not fully cleaved, leaving few available sulfhydryl groups. | - Increase the molar excess of the reducing agent (e.g., TCEP) to 50-100 fold. - Ensure the reduction reaction is carried out for a sufficient duration (e.g., 30-60 minutes at room temperature). - Use degassed buffers to prevent re-oxidation of thiols. |
| Maleimide hydrolysis: The maleimide group on the DSPE-PEG-Mal has been hydrolyzed and is no longer reactive. | - Maintain the reaction pH strictly between 6.5 and 7.5. - Prepare the DSPE-PEG-Mal solution immediately before use and avoid aqueous storage. | |
| Suboptimal molar ratio: The ratio of DSPE-PEG-Mal to protein is too low. | - Perform a titration experiment with a range of molar ratios (e.g., 10:1, 20:1, 40:1) to find the optimal concentration. | |
| Interfering buffer components: The buffer contains primary amines or thiols that are competing with the protein for the maleimide. | - Use non-amine containing buffers like PBS or HEPES. - If a reducing agent is needed, use TCEP instead of DTT or β-mercaptoethanol. | |
| Protein Aggregation/Precipitation | Protein instability: The conjugation conditions (e.g., pH, temperature, organic solvent) are causing the protein to denature and aggregate. | - Optimize buffer conditions to ensure they are within the protein's stability range. - Perform the reaction at a lower temperature (e.g., 4°C overnight) for sensitive proteins. - Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) if used to dissolve the DSPE-PEG-Mal. |
| Cross-linking: If the protein has multiple free sulfhydryl groups, excess DSPE-PEG-Mal could lead to intermolecular cross-linking. | - Reduce the DSPE-PEG-Mal to protein molar ratio. | |
| Poor Recovery After Purification | Non-specific binding: The conjugated protein is adhering to the purification column or membrane. | - Adjust the purification strategy. For example, if using size-exclusion chromatography, try a different resin or adjust the buffer composition. - Dialysis is a slower but often gentler method that can minimize sample loss compared to spin columns. |
Experimental Protocols
Protocol: Small-Scale Trial Conjugation to Determine Optimal Molar Ratio
This protocol outlines a method to identify the optimal DSPE-PEG-Mal to protein molar ratio.
1. Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add a 50-100 fold molar excess of TCEP. c. Incubate at room temperature for 30-60 minutes.
2. DSPE-PEG-Mal Reagent Preparation: a. Immediately before use, dissolve the DSPE-PEG-Mal in an anhydrous solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).
3. Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of reduced protein. b. Add varying amounts of the DSPE-PEG-Mal stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1). c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Purification: a. To stop the reaction, add a small molecule thiol such as 2-mercaptoethanol (B42355) or cysteine to quench any unreacted maleimide. b. Purify the conjugated protein using size-exclusion chromatography or dialysis to remove excess reagents.
5. Analysis: a. Analyze the different reaction products using SDS-PAGE and/or HPLC to determine the conjugation efficiency for each molar ratio.
Visualizations
Caption: Experimental workflow for optimizing the DSPE-PEG-Mal to protein conjugation ratio.
Caption: Reaction pathway for the conjugation of DSPE-PEG-Maleimide to a protein's sulfhydryl group.
References
DSPE-PEG2000-Maleimide Technical Support Center
Welcome to the technical support center for DSPE-PEG2000-Maleimide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the side reactions associated with the maleimide (B117702) group during bioconjugation and liposome (B1194612) formulation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of the maleimide group in DSPE-PEG2000-Maleimide?
A1: The maleimide group is susceptible to several side reactions that can impact the efficiency and stability of your conjugation. The most common side reactions include:
-
Hydrolysis: The maleimide ring can be hydrolyzed to form a non-reactive maleamic acid, especially in aqueous solutions and at higher pH.[1][2][3]
-
Reaction with Primary Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, leading to a loss of selectivity for thiols.[1][2]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is reversible. In a thiol-rich environment, such as in the presence of glutathione (B108866) in vivo, the conjugated molecule can be transferred to other thiols, a phenomenon known as "payload migration."
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.
Q2: My conjugation yield is low. What are the potential causes and how can I troubleshoot this?
A2: Low conjugation yield is a common issue that can stem from several factors. Here's a troubleshooting guide:
-
Maleimide Hydrolysis: Your DSPE-PEG2000-Maleimide may have hydrolyzed prior to the reaction. Always prepare aqueous solutions of the maleimide reagent immediately before use and store the stock solution in a dry, biocompatible organic solvent like DMSO or DMF.
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At lower pH, the reaction rate decreases, while at higher pH, hydrolysis and reaction with amines become more prevalent.
-
Oxidized Thiols: The thiol groups on your molecule of interest may have oxidized to form disulfide bonds, which are unreactive with maleimides. Consider a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP does not contain a thiol and does not need to be removed before adding the maleimide reagent.
-
Inhibitory Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) can compete with the thiol reaction. Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES.
Q3: My final conjugate is unstable and loses its payload over time. What is happening and how can I improve its stability?
A3: The instability of the final conjugate is often due to the reversibility of the maleimide-thiol linkage via a retro-Michael reaction. To enhance stability, you can induce hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial conjugation is complete.
Troubleshooting Guides
Low Conjugation Efficiency
| Potential Cause | Recommended Solution | Experimental Protocol |
| Maleimide Hydrolysis | Store DSPE-PEG2000-Maleimide in an anhydrous solvent (DMSO or DMF) at -20°C. Prepare aqueous solutions immediately before use. | 1. Dissolve DSPE-PEG2000-Maleimide in anhydrous DMSO to prepare a stock solution. 2. Immediately before the reaction, dilute the stock solution in the reaction buffer. |
| Suboptimal pH | Maintain the reaction pH between 6.5 and 7.5. | Use a calibrated pH meter to ensure the reaction buffer is within the optimal range. Common buffers include phosphate (B84403) buffer and HEPES. |
| Oxidized Thiols | Reduce disulfide bonds in your protein or peptide using TCEP prior to conjugation. | 1. Dissolve the thiol-containing molecule in a degassed buffer. 2. Add a 10-20 fold molar excess of TCEP. 3. Incubate for 30-60 minutes at room temperature. The reduced molecule can be used directly. |
| Interfering Buffer Components | Avoid buffers containing primary or secondary amines (e.g., Tris). | Use non-nucleophilic buffers such as PBS or HEPES. |
Conjugate Instability
| Potential Cause | Recommended Solution | Experimental Protocol |
| Retro-Michael Reaction (Thiol Exchange) | Induce hydrolysis of the thiosuccinimide ring post-conjugation to form a stable succinamic acid thioether. | 1. After the initial conjugation reaction, confirm conjugate formation. 2. Adjust the pH of the conjugate solution to 8.5-9.0. 3. Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry. 4. Re-neutralize the solution to pH 7.0-7.5 for storage. |
| Thiazine Rearrangement (for N-terminal Cys) | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated. Alternatively, acetylate the N-terminal cysteine. | 1. Perform the initial conjugation at pH 5.0. 2. Purify the conjugate under acidic conditions. |
Quantitative Data Summary
The following table summarizes the pH dependence of the primary reactions involving the maleimide group.
| pH Range | Primary Reaction with Thiols | Major Side Reactions | Reaction Rate with Thiols vs. Amines |
| < 6.5 | Slow | - | Thiol reaction is highly favored. |
| 6.5 - 7.5 | Optimal | Minimal | Thiol reaction is ~1,000 times faster than with amines. |
| > 7.5 | Fast | Increased reaction with amines and increased maleimide hydrolysis. | Reaction with amines becomes competitive. |
Key Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve your protein or peptide in a degassed reaction buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA to chelate metal ions.
-
If disulfide bonds are present, add TCEP to a final concentration of 10-20 fold molar excess over the thiol concentration and incubate for 30-60 minutes at room temperature.
-
-
Preparation of DSPE-PEG2000-Maleimide:
-
Dissolve the DSPE-PEG2000-Maleimide in a minimal amount of anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the DSPE-PEG2000-Maleimide solution to the reduced thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching and Purification:
-
To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.
-
Purify the conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
-
Protocol 2: Post-Conjugation Stabilization by Hydrolysis
-
Initial Conjugation:
-
Perform the thiol-maleimide conjugation as described in Protocol 1.
-
-
pH Adjustment and Incubation:
-
After confirming conjugate formation, adjust the pH of the solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Incubate the mixture at room temperature or 37°C.
-
-
Monitoring and Neutralization:
-
Monitor the hydrolysis of the succinimide (B58015) ring by mass spectrometry until the reaction is complete.
-
Once hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.
-
Visual Guides
Caption: Overview of the desired thiol-maleimide reaction and its major side reactions.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Logic diagram for enhancing conjugate stability.
References
Technical Support Center: DSPE-PEG(2000)-Maleimide
Welcome to the technical support center for DSPE-PEG(2000)-Maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving DSPE-PEG(2000)-Maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating thiol-containing molecules to DSPE-PEG(2000)-Maleimide?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1]
Q2: What are the primary causes of low conjugation efficiency?
A2: Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This opens the ring to form a non-reactive maleamic acid, rendering it incapable of reacting with thiols.
-
Oxidation of thiols: The thiol groups on your protein, peptide, or other ligand can oxidize to form disulfide bonds, which are unreactive towards maleimides.
-
Suboptimal buffer conditions: The presence of primary amines (e.g., Tris buffer) or other thiol-containing compounds (e.g., DTT) in your reaction buffer can compete with your target molecule for reaction with the maleimide.
-
Steric hindrance: The accessibility of the thiol group on your molecule or the maleimide on the liposome (B1194612) surface can be hindered, slowing down the reaction.
Q3: How can I prevent hydrolysis of the DSPE-PEG(2000)-Maleimide?
A3: To minimize hydrolysis, it is crucial to maintain the pH of your reaction and storage buffers between 6.5 and 7.5.[1] DSPE-PEG(2000)-Maleimide solutions should be prepared fresh before use. If storage is necessary, it should be at -20°C in a dry, inert atmosphere.
Q4: How do I quench the reaction and remove unreacted maleimide groups?
A4: After your conjugation reaction has reached completion, it is important to quench any unreacted maleimide groups to prevent non-specific binding in subsequent applications. This can be achieved by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, in a 5- to 10-fold molar excess relative to the initial amount of maleimide. Unreacted reagents and byproducts can then be removed by dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).
Q5: What are blocking agents and why are they important?
A5: Blocking agents are used to prevent the non-specific binding of proteins or other molecules to the liposome surface. This is particularly important in biological assays where non-specific interactions can lead to high background signals and false-positive results. Common blocking agents include Bovine Serum Albumin (BSA) and casein.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
This is a common problem that can be addressed by systematically evaluating several experimental parameters.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A step-by-step decision tree for troubleshooting low conjugation yield.
| Potential Cause | Recommended Action |
| Inactive Maleimide | The maleimide group on DSPE-PEG(2000)-Maleimide can hydrolyze over time, especially in aqueous solutions with a pH > 7.5. Always use freshly prepared or properly stored DSPE-PEG(2000)-Maleimide. You can quantify the active maleimide concentration using an indirect Ellman's assay. |
| Oxidized Thiols | The thiol groups on your protein or peptide may have oxidized to form disulfide bonds. Reduce any disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. Quantify the free thiol concentration using Ellman's reagent. |
| Suboptimal Reaction Conditions | Ensure the reaction pH is maintained between 6.5 and 7.5. Optimize the reaction time and temperature. A common starting point is room temperature for 2 hours or 4°C overnight. You can also try increasing the molar ratio of the reactant in excess. |
| Inefficient Purification | Unreacted starting materials may co-elute with your conjugate, giving the impression of low yield. Ensure your purification method (e.g., size exclusion chromatography, dialysis) is optimized to separate the conjugate from unreacted components. |
Issue 2: High Non-Specific Binding
High background signal in your assays is often due to non-specific binding of proteins or other macromolecules to your liposomes.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A decision tree for troubleshooting high non-specific binding.
| Potential Cause | Recommended Action |
| Incomplete Quenching | Unreacted maleimide groups on the liposome surface can react with proteins in your assay, leading to non-specific binding. Ensure complete quenching by adding a sufficient excess of a thiol-containing molecule (e.g., L-cysteine, 2-mercaptoethanol) after the conjugation step. |
| Lack of Blocking | In biological assays, proteins can non-specifically adsorb to the liposome surface. Include a blocking agent like Bovine Serum Albumin (BSA) or casein in your assay buffers to minimize these interactions.[2][3] |
| Insufficient Washing | Inadequate washing during your assay can leave behind unbound proteins, contributing to high background. Increase the number and volume of your wash steps. Consider adding a non-ionic surfactant like Tween-20 (0.05-0.1%) to your wash buffers to help reduce non-specific interactions. |
| Liposome Aggregation | Aggregated liposomes can trap proteins non-specifically. Ensure your liposomes are monodisperse and stable in your assay buffer. Characterize your liposomes by Dynamic Light Scattering (DLS) before and after conjugation. |
Data Presentation
Table 1: Effect of pH on DSPE-PEG(2000)-Maleimide Hydrolysis
| pH | Incubation Time | Remaining Maleimide Activity (%) |
| 7.0 | 24 hours | 100 ± 0.6% |
| 9.5 | 5 hours | 18 ± 0.8% |
| 9.5 | 24 hours | 26 ± 4.5% |
| Data adapted from a study on DSPE-PEG(2000)-Maleimide stability. |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Readily available, effective for many applications. | Can have lot-to-lot variability, may cross-react with some antibodies. |
| Casein (from non-fat dry milk) | 1-5% (w/v) | Inexpensive, highly effective at blocking. | Contains phosphoproteins and biotin, which can interfere with certain assays. |
| Polyethylene Glycol (PEG) | 0.5-1% (w/v) | Synthetic, protein-free, good for reducing hydrophobic interactions. | May not be as effective as protein-based blockers in all situations. |
Experimental Protocols
Protocol 1: Quantification of Active Maleimide Groups using an Indirect Ellman's Assay
This protocol allows for the determination of the concentration of reactive maleimide groups on your liposomes.
Experimental Workflow for Indirect Ellman's Assay
Caption: A flowchart illustrating the steps of the indirect Ellman's assay.
Materials:
-
Maleimide-functionalized liposome solution
-
L-cysteine solution of known concentration (e.g., 1 mM in reaction buffer)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution (4 mg/mL in reaction buffer)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix your maleimide-liposome sample with a known molar excess of the L-cysteine solution (e.g., a 5-fold molar excess).
-
Incubation: Incubate the mixture for 30 minutes at room temperature to allow the reaction between the maleimide and thiol groups to go to completion.
-
Ellman's Reaction: To a separate tube, add a known volume of the reaction mixture from step 2 and a defined volume of the Ellman's Reagent solution. Also, prepare a standard curve of L-cysteine.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Calculation:
-
Using your cysteine standard curve, determine the concentration of unreacted cysteine in your sample.
-
Subtract the amount of unreacted cysteine from the initial amount of cysteine added to determine the amount of cysteine that reacted with the maleimide groups.
-
This value corresponds to the concentration of active maleimide groups in your liposome sample.
-
Protocol 2: Assessing Non-Specific Protein Binding using a BCA Assay
This protocol provides a method to quantify the amount of non-specifically bound protein to your liposomes.
Experimental Workflow for Non-Specific Binding Assay
Caption: A flowchart outlining the procedure to assess non-specific protein binding.
Materials:
-
Your DSPE-PEG(2000)-Maleimide liposomes (quenched)
-
A non-targeting protein solution of known concentration (e.g., BSA)
-
Assay buffer (e.g., PBS)
-
Blocking agent (optional, e.g., 1% BSA in PBS)
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare two sets of your liposome samples. In one set, resuspend the liposomes in the assay buffer. In the second set, resuspend them in the assay buffer containing a blocking agent.
-
Incubation: Add a known amount of the control protein to each liposome sample. Incubate for a defined period (e.g., 1 hour) at a set temperature (e.g., 37°C) with gentle agitation.
-
Separation: Pellet the liposomes by centrifugation. Carefully collect the supernatant, which contains the unbound protein.
-
Quantification: Use a BCA protein assay to determine the concentration of protein in the supernatant.
-
Calculation:
-
Subtract the amount of unbound protein from the initial amount of protein added to determine the amount of protein that is non-specifically bound to the liposomes.
-
Compare the amount of non-specific binding in the presence and absence of the blocking agent to assess its effectiveness.
-
By following these guidelines and protocols, you can effectively troubleshoot common issues encountered during experiments with DSPE-PEG(2000)-Maleimide and minimize non-specific binding.
References
DSPE-PEG2-mal quality control and purity assessment
Welcome to the technical support center for DSPE-PEG2-mal (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a heterobifunctional lipid-PEG conjugate. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (with an average molecular weight of 2000 Da), and a reactive maleimide (B117702) group at the terminus of the PEG chain. Its amphiphilic nature allows it to self-assemble into structures like liposomes and micelles. The primary application is in drug delivery, where it is used to create "stealth" liposomes or nanoparticles that have extended circulation times in the body. The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the surface of these nanoparticles for targeted drug delivery.
Q2: What are the recommended storage and handling conditions for this compound?
A: this compound is sensitive to moisture and temperature. It should be stored at -20°C in a desiccated environment. When preparing solutions, it is recommended to use the reagent immediately. Aqueous solutions of this compound are not stable over long periods due to the hydrolysis of the maleimide group. Avoid repeated freeze-thaw cycles of any stock solutions.
Q3: What is the typical purity of this compound and how is it determined?
A: The typical purity of this compound is ≥95%. Purity is most commonly assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the molecule lacks a strong UV chromophore. ¹H NMR spectroscopy and Mass Spectrometry are also used to confirm the structure and assess for impurities.
Q4: Why is the maleimide group's reactivity important and what can affect it?
A: The maleimide group is crucial for the conjugation of targeting ligands via a thiol-maleimide reaction. The reactivity of the maleimide is highly dependent on its chemical integrity. The primary factor that compromises its reactivity is hydrolysis, where the maleimide ring opens to form an unreactive maleamic acid. This hydrolysis is significantly accelerated at neutral to alkaline pH (pH > 7) and at elevated temperatures. Therefore, it is critical to control the pH of the reaction environment, ideally keeping it between 6.5 and 7.5 for efficient and specific thiol conjugation.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for reproducible and successful experiments. Below are the key quality control parameters and the analytical methods used for their assessment.
Key Quality Control Specifications
| Parameter | Specification | Method of Analysis |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥95% | HPLC-ELSD/CAD |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Solubility | Soluble in chloroform (B151607), DMSO, DMF, and warm water | Visual Inspection |
| Polydispersity Index (PDI) | Typically ≤ 1.1 | Mass Spectrometry, GPC/SEC |
| Maleimide Activity | High (assessed prior to conjugation) | Spectrophotometric Assay |
Experimental Protocols for Quality Control
Protocol 1: Purity Assessment by HPLC-ELSD/CAD
This method is suitable for quantifying this compound and detecting non-UV active impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid or 10mM Ammonium Acetate
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.
-
Set the column temperature to 40-50°C.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 10-20 µL of the sample solution.
-
Run a gradient elution, for example:
-
Start at 70% B, hold for 2 minutes.
-
Increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
The ELSD/CAD parameters should be optimized according to the manufacturer's instructions (e.g., nebulizer temperature, gas flow).
-
Purity is calculated based on the relative peak area of the main this compound peak compared to the total peak area.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR is used to confirm the chemical structure of this compound and to check for the presence of the maleimide group.
-
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent such as Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O).
-
-
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for characteristic peaks:
-
~6.7 ppm: A sharp singlet corresponding to the two protons on the maleimide ring. The presence and integration of this peak are critical for confirming the integrity of the reactive group.[1][2][3]
-
~3.6 ppm: A large, broad singlet from the repeating ethylene (B1197577) oxide units (-CH₂CH₂O-) of the PEG chain.[1][4]
-
~0.8-1.6 ppm: A series of peaks corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the DSPE lipid tails.
-
-
The disappearance or significant reduction of the peak at ~6.7 ppm indicates hydrolysis or reaction of the maleimide group.
-
Protocol 3: Molecular Weight and Polydispersity by MALDI-TOF MS
This technique provides information on the average molecular weight and the molecular weight distribution (polydispersity) of the this compound.
-
Instrumentation:
-
MALDI-TOF Mass Spectrometer
-
-
Sample Preparation:
-
Matrix Selection: A suitable matrix is crucial. 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used for PEGylated molecules.
-
Sample-Matrix Mixture:
-
Prepare a saturated solution of the matrix in a solvent like acetonitrile/water with 0.1% TFA.
-
Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., methanol).
-
Mix the sample and matrix solutions. A typical ratio is 1:10 (v/v) sample to matrix.
-
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and let it air dry to allow for co-crystallization.
-
-
Procedure:
-
Acquire the mass spectrum in positive ion mode.
-
The resulting spectrum will show a distribution of peaks, each separated by 44 Da (the mass of one ethylene glycol unit).
-
Analyze the spectrum to determine the average molecular weight (Mw) and the number average molecular weight (Mn) to calculate the Polydispersity Index (PDI = Mw/Mn). A lower PDI indicates a more homogeneous chain length distribution.
-
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency to a Thiol-Containing Molecule
-
Potential Cause 1: Hydrolysis of the Maleimide Group.
-
Verification: Check the ¹H NMR spectrum of your this compound stock. A diminished or absent peak at ~6.7 ppm indicates hydrolysis.
-
Solution:
-
Always prepare solutions of this compound immediately before use. Do not store it in aqueous buffers.
-
Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5. Above pH 7.5, the rate of hydrolysis increases significantly.
-
Avoid elevated temperatures during conjugation unless necessary for your specific molecules, as heat can accelerate hydrolysis.
-
-
-
Potential Cause 2: Oxidation of the Thiol Group on Your Ligand.
-
Verification: Use Ellman's reagent to quantify the free thiols in your ligand solution before starting the conjugation.
-
Solution:
-
Reduce your peptide or protein immediately before the conjugation reaction using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not need to be removed prior to the reaction.
-
If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent, as it will compete for conjugation.
-
Use degassed buffers for the reduction and conjugation steps to minimize re-oxidation of the thiol by dissolved oxygen.
-
Including a chelating agent like EDTA (1-5 mM) can prevent metal-catalyzed oxidation of thiols.
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions.
-
Solution:
-
Molar Ratio: Use a molar excess of this compound relative to the thiol-containing molecule. A 10-20 fold excess of the maleimide is a common starting point.
-
Reaction Time: Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C. Monitor the reaction progress if possible.
-
-
Issue 2: Unexpected Peaks in the HPLC Chromatogram or Mass Spectrum
-
Potential Cause 1: Impurities in the Starting Material.
-
Verification: Always run a quality control check on the neat this compound before use.
-
Solution: If significant impurities are present, consider purifying the material or obtaining a new batch from a reliable supplier.
-
-
Potential Cause 2: Hydrolysis of this compound.
-
Verification: The hydrolyzed product (maleamic acid form) will have a different retention time on HPLC (typically eluting earlier) and a mass increase of 18 Da (H₂O).
-
Solution: Refer to the solutions for maleimide hydrolysis in "Issue 1".
-
-
Potential Cause 3: Artifacts from Mass Spectrometry.
-
Verification: In-source fragmentation can lead to the appearance of peaks that are not true impurities. For DSPE-PEG, a common artifact is the loss of the PEG chain, leaving a fragment corresponding to the DSPE lipid.
-
Solution:
-
Optimize the laser power in MALDI-TOF MS to the minimum required for good ionization to reduce fragmentation.
-
Use "soft" ionization matrices and conditions.
-
-
Issue 3: Poor Incorporation into Liposomes or Micelles
-
Potential Cause: Inefficient Liposome (B1194612)/Micelle Formation or Insertion Method.
-
Background: When preparing functionalized liposomes, the this compound can be added before liposome formation ("pre-insertion") or after ("post-insertion"). The pre-insertion method can expose the maleimide group to harsh conditions (e.g., high temperature, organic solvents, hydration steps) leading to significant hydrolysis. One study showed that with the pre-insertion method, only 32% of maleimide groups remained active after purification.
-
Solution: Use the Post-Insertion Method.
-
The post-insertion technique is generally recommended to preserve the activity of the maleimide group. In this method, pre-formed liposomes are incubated with micelles of this compound (or DSPE-PEG-ligand conjugate) at a temperature above the phase transition temperature of the liposome lipids, allowing the this compound to insert into the outer leaflet of the liposome bilayer. This minimizes the exposure of the maleimide to harsh conditions. One study found that 76% of maleimide groups were active using a post-insertion method.
-
-
Signaling Pathways and Workflows
References
Validation & Comparative
A Head-to-Head Comparison of DSPE-PEG-mal and DSPE-PEG-NHS for Bioconjugation in Drug Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal phospholipid-PEG derivative for bioconjugation.
In the realm of targeted drug delivery and nanoparticle functionalization, the covalent attachment of biomolecules to lipid-based carriers is a critical step. Among the most widely used reagents for this purpose are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG), terminating in a reactive functional group. This guide provides an in-depth, objective comparison of two of the most prominent DSPE-PEG derivatives: DSPE-PEG-maleimide (DSPE-PEG-mal) and DSPE-PEG-N-hydroxysuccinimide ester (DSPE-PEG-NHS). We will delve into their respective reaction chemistries, compare their performance based on experimental data, and provide detailed protocols to aid in the design and execution of your bioconjugation strategies.
Introduction to DSPE-PEG Derivatives for Bioconjugation
DSPE-PEG derivatives are amphiphilic molecules that readily incorporate into the lipid bilayers of liposomes and other lipid-based nanoparticles. The DSPE portion acts as a lipid anchor, while the hydrophilic PEG chain provides a "stealth" layer, reducing opsonization and prolonging circulation time. The terminal functional group on the PEG chain is the key to covalently attaching targeting ligands such as antibodies, peptides, or aptamers.
-
DSPE-PEG-maleimide features a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides.
-
DSPE-PEG-NHS possesses an N-hydroxysuccinimide ester, an amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins.
The choice between these two reagents is dictated by the available functional groups on the biomolecule of interest, the desired stability of the resulting conjugate, and the specific reaction conditions required.
Reaction Mechanisms and Specificity
The bioconjugation chemistries of maleimide and NHS esters are distinct, offering different levels of specificity and requiring different reaction conditions.
DSPE-PEG-maleimide: Thiol-Specific Conjugation
The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5.[1][2] At pH values above 7.5, the maleimide group can also react with primary amines, though at a much slower rate.[3]
DSPE-PEG-NHS: Amine-Reactive Conjugation
DSPE-PEG-NHS reacts with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 9.[1][4] A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and can reduce conjugation efficiency.
References
A Comparative Guide to DSPE-PEG-Maleimide of Varying PEG Lengths for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount in the design of effective nanomedicines. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a critical component for developing long-circulating, targeted drug delivery systems.[1] The polyethylene (B3416737) glycol (PEG) chain provides a "stealth" characteristic, shielding the nanocarrier from the immune system and prolonging its circulation time, while the maleimide (B117702) group allows for the covalent attachment of targeting ligands such as antibodies or peptides.[2][3]
This guide provides an objective comparison of DSPE-PEG-Maleimide with different PEG chain lengths, focusing on the commonly used 2000, 3400, and 5000 Dalton (Da) variants. The choice of PEG length significantly influences the physicochemical properties, in vitro performance, and in vivo fate of the resulting nanoparticles.[4] This comparison is supported by experimental data from various sources to aid in the selection of the optimal DSPE-PEG-Maleimide for your specific application.
Key Performance Indicators: A Tabular Comparison
The selection of the PEG length for DSPE-PEG-Maleimide involves a trade-off between key performance parameters. Longer PEG chains generally offer superior steric hindrance, leading to longer circulation times, but may also impact drug loading and cellular uptake. The following table summarizes quantitative data on how PEG length can influence the properties of liposomal or nanoparticle formulations.
| Parameter | DSPE-PEG2000-Maleimide | DSPE-PEG3400-Maleimide | DSPE-PEG5000-Maleimide |
| Hydrodynamic Diameter (nm) | ~113.6 - 156.4 nm[5] | Generally larger than 2000 Da formulations | ~124.8 nm |
| Polydispersity Index (PDI) | ~0.25 | Data not consistently available | Lower PDI in some formulations |
| Zeta Potential (mV) | ~ -15.5 to +24.9 mV | Data not consistently available | ~ -25.3 mV |
| Drug Encapsulation Efficiency (%) | ~66.7% (for shikonin) | Data not consistently available | ~85.3% (for shikonin) |
| In Vitro Cellular Uptake | Generally efficient | Potentially reduced compared to 2000 Da | Can be reduced compared to shorter PEG lengths |
| In Vivo Circulation Half-life | Effective in prolonging circulation | Expected to be longer than 2000 Da | Longer than 2000 Da in many cases |
Note: The values presented are compiled from multiple studies and can vary depending on the full liposome (B1194612) composition, preparation method, and the encapsulated drug.
Experimental Workflow and Methodologies
To aid researchers in their experimental design, this section provides detailed protocols for key experiments used to characterize and compare liposomes formulated with different DSPE-PEG-Maleimide lengths.
Experimental Workflow
The following diagram illustrates a typical workflow for the preparation, characterization, and evaluation of DSPE-PEG-Maleimide containing liposomes.
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of DSPE-PEG2-MAL Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules to DSPE-PEG2-maleimide (DSPE-PEG2-MAL) is a critical step in the development of targeted drug delivery systems, such as liposomes and nanoparticles. This guide provides an objective comparison of common analytical techniques used to validate this conjugation, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound conjugates. It excels in separating the conjugated product from unreacted starting materials and potential side products, allowing for both qualitative confirmation and quantitative assessment of the conjugation efficiency.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
A typical RP-HPLC protocol for analyzing this compound conjugation involves the following steps:
-
Column: A C18 column is most commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute components with varying polarities. For example, a gradient of 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV detection is typically set at 220 nm for peptides and 280 nm for proteins containing aromatic amino acids. If the conjugated molecule has a specific chromophore, the detection wavelength should be adjusted accordingly.
-
Sample Preparation: The reaction mixture is diluted in Mobile Phase A before injection.
The retention time of the conjugate is expected to be longer than the unreacted thiol-containing molecule and may be shorter or longer than the this compound depending on the hydrophobicity of the conjugated molecule.
Data Presentation: HPLC Analysis of this compound Conjugation
| Analyte | Retention Time (min) | Experimental Conditions | Reference |
| Cyclic RGD Peptide | ~11 | C18 column, gradient elution with water/acetonitrile containing 0.1% TFA. | |
| DSPE-PEG(3400)-Maleimide-Cyclic RGD Conjugate | Not specified, but the peak at ~11 min disappeared after reaction. | C18 column, gradient elution with water/acetonitrile containing 0.1% TFA. | [1] |
| α-Conotoxin TxID | 19.13 | C18 column, linear gradient of 10-50% acetonitrile in water with 0.1% TFA over 30 min. | |
| PRO085 (Antibody) | 15.6 | Size-Exclusion HPLC (SEC-HPLC). | [2] |
| PRO171 + [2 x 5 kDa PEG] | 14.4 | Size-Exclusion HPLC (SEC-HPLC). | [2] |
| PRO171 + [2 x 20 kDa PEG] | 12.3 | Size-Exclusion HPLC (SEC-HPLC). |
Experimental Workflow for HPLC Validation
Alternative Validation Methods
While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data for the validation of this compound conjugation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is an excellent technique for confirming the molecular weight of the resulting conjugate. By comparing the mass spectra of the starting materials and the reaction mixture, the formation of the desired product can be unequivocally verified.
| Analyte | Observed m/z (Da) | Expected Molecular Weight (Da) | Reference |
| DSPE-PEG(2000)-Maleimide | ~2900-3000 | ~2950 | |
| F3 Peptide | 3577 | 3577 | |
| DSPE-PEG(2000)-F3 Conjugate | ~6500-6600 | ~6527 | |
| DSPE-PEG(2000)-Maleimide | 2922.79 | ~2950 | |
| Thiolated RGD Peptide | Not specified | ~819 | |
| DSPE-PEG(2000)-RGD Conjugate | 3741.69 | ~3769 | |
| DSPE-PEG(3400)-Maleimide | ~4344 | ~4344 | |
| Cyclic RGD Peptide | Not specified | ~527 | |
| DSPE-PEG(3400)-Cyclic RGD Conjugate | ~4871 | ~4871 | |
| DSPE-PEG2000-Peptide Conjugate | 5192.43 | ~5160 | |
| DSPE-PEG-MAL-CPP33 Conjugate | Not specified | Not specified |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for monitoring the progress of the conjugation reaction. While primarily qualitative, it can provide a semi-quantitative estimation of conjugation efficiency.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A solvent system that provides good separation between the polar peptide and the more nonpolar this compound and conjugate. A common system is a mixture of chloroform, methanol, and water.
-
Visualization: Staining with iodine vapor or specific reagents for the peptide (e.g., ninhydrin) and the lipid.
The peptide will typically have a low Rf value (remaining near the origin), while the this compound will have a higher Rf value. The conjugate will have an intermediate Rf value. The disappearance of the this compound spot and the appearance of a new conjugate spot indicate a successful reaction.
Comparison of Analytical Methods
| Feature | HPLC | MALDI-TOF MS | TLC |
| Principle | Separation based on polarity. | Mass-to-charge ratio measurement. | Separation based on polarity on a planar surface. |
| Information Provided | Retention time, purity, quantification. | Molecular weight confirmation. | Rf value, qualitative reaction monitoring. |
| Quantification | Yes (highly accurate). | No (not inherently quantitative). | Semi-quantitative at best. |
| Speed | Moderate to slow (minutes to hours). | Fast (minutes). | Very fast (minutes). |
| Cost | High. | High. | Low. |
| Complexity | High. | Moderate. | Low. |
Signaling Pathways of Conjugated Molecules
This compound itself is a biocompatible linker and is not known to be involved in any signaling pathways. The biological activity and the relevant signaling pathways are determined by the molecule that is conjugated to it. Peptides and antibodies targeting specific cell surface receptors are commonly conjugated to this compound for targeted drug delivery. Below are diagrams of two common signaling pathways targeted by such conjugates.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Peptides that bind to the Epidermal Growth Factor Receptor (EGFR) can be used to target cancer cells that overexpress this receptor.
Integrin Signaling Pathway
RGD (Arginine-Glycine-Aspartic acid) peptides are known to bind to integrin receptors, which are involved in cell adhesion and signaling.
Conclusion
The validation of this compound conjugation is a multi-faceted process that benefits from the application of orthogonal analytical techniques. HPLC provides robust quantitative data on conjugation efficiency and purity. MALDI-TOF MS offers definitive confirmation of the conjugate's molecular weight. TLC serves as a rapid and economical tool for reaction monitoring. By employing a combination of these methods, researchers can confidently verify the successful synthesis of their this compound conjugates, a crucial step in the development of targeted therapeutic and diagnostic agents. The biological impact of these conjugates is then dictated by the signaling pathways engaged by the specific targeting moiety.
References
In Vitro Assessment of DSPE-PEG2000-Maleimide Targeted Liposomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of liposomes targeted via 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal) with alternative formulations. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the efficacy of this popular targeted drug delivery system.
Performance Comparison of Targeted vs. Non-Targeted Liposomes
DSPE-PEG2000-Maleimide serves as a versatile anchor for attaching targeting ligands, such as antibodies and peptides, to the surface of liposomes. This modification is designed to enhance the delivery of therapeutic agents to specific cell types, thereby increasing efficacy and reducing off-target effects. The maleimide (B117702) group readily reacts with thiol (-SH) groups present in cysteine residues of proteins and peptides, forming a stable thioether bond.
The following tables summarize quantitative data from various in vitro studies, comparing the performance of DSPE-PEG2000-Mal targeted liposomes against their non-targeted counterparts and other formulations.
Table 1: Cellular Uptake Efficiency
| Cell Line | Targeting Ligand | Liposome (B1194612) Formulation | Uptake Efficiency (%) | Fold Increase vs. Non-Targeted | Reference |
| A2780 (Ovarian Carcinoma) | T7 Peptide | T7-LP | Not specified | 3.7 times higher | |
| U87MG (Glioblastoma) | Aptamer (APTEDB) | APTEDB-PEG2000/PEG1000 LS | Highest among tested | Not specified | |
| ARPE-19 (Retinal Pigment Epithelial) | RGD Peptide | 1 mol% RGD-PEGylated | Higher than PEGylated | Not specified | |
| B16F10 (Melanoma) | TR Peptide | PTX-LIPTR | Higher than unmodified | Not specified |
Table 2: Cytotoxicity (IC50 Values)
| Cell Line | Drug | Liposome Formulation | IC50 (µM) | Comparison | Reference |
| HCT116 (Colorectal Cancer) | Doxorubicin | Dox-loaded TPPLs (TPP-targeted) | 0.34 | 1.62-fold lower than free Dox | |
| HCT116 (Colorectal Cancer) | Doxorubicin | Dox-loaded PPLs (non-targeted) | 0.47 | 1.17-fold lower than free Dox | |
| B16F10 (Melanoma) | Paclitaxel | PTX-LIP C18-TR | Lower than PTX-LIPTR | 2.5-fold lower than unmodified | |
| Namalwa (B-cell lymphoma) | Doxorubicin | Dual-targeted (αCD19+αCD20) | Higher cytotoxicity | Higher than single-targeted |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key in vitro experiments cited in the literature for assessing targeted liposomes.
Preparation of Targeted Liposomes (Post-Insertion Method)
This method involves the formation of liposomes first, followed by the insertion of the targeting ligand-conjugated DSPE-PEG2000-Mal into the outer leaflet of the liposome bilayer.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG2000-Maleimide
-
Targeting ligand with a free thiol group (e.g., thiolated antibody or peptide)
-
Hydration buffer (e.g., PBS, HEPES)
-
Organic solvent (e.g., chloroform, ethanol)
Procedure:
-
Liposome Formation:
-
Dissolve the lipids (excluding DSPE-PEG2000-Mal) in an organic solvent.
-
Create a thin lipid film by evaporating the solvent using a rotary evaporator.
-
Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) of a uniform size.
-
-
Micelle Preparation:
-
Separately, dissolve the targeting ligand-conjugated DSPE-PEG2000-Mal in an aqueous buffer to form micelles.
-
-
Post-Insertion:
-
Incubate the pre-formed LUVs with the ligand-conjugated micelles at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours).
-
During this incubation, the DSPE-PEG2000-Mal-ligand conjugates will insert into the liposome bilayer.
-
-
Purification:
-
Remove unincorporated ligands and micelles by methods such as dialysis or size exclusion chromatography.
-
In Vitro Cellular Uptake Assay
This assay quantifies the internalization of fluorescently labeled liposomes by target cells.
Materials:
-
Targeted and non-targeted liposomes labeled with a fluorescent dye (e.g., Rhodamine-PE, NBD-PE).
-
Target cell line cultured in appropriate media.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled liposome formulations (targeted and non-targeted) at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C.
-
Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.
-
Lyse the cells and measure the fluorescence intensity using a plate reader, or detach the cells and analyze by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity.
In Vitro Cytotoxicity Assay (MTT or CCK-8 Assay)
This assay determines the effect of drug-loaded liposomes on cell viability.
Materials:
-
Drug-loaded targeted and non-targeted liposomes.
-
Free drug solution.
-
Target cell line.
-
Cell culture medium.
-
MTT or CCK-8 reagent.
-
Spectrophotometer (microplate reader).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the free drug, drug-loaded targeted liposomes, and drug-loaded non-targeted liposomes. Include untreated cells as a control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizing the Processes
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and biological mechanisms involved.
Caption: Workflow for preparing targeted liposomes via the post-insertion method.
Caption: Signaling pathway of targeted liposome binding and cellular uptake.
A Comparative Guide to DSPE-PEG2000-Maleimide Modified Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide) modified nanoparticles, offering a comparative analysis against alternative formulations to aid in the selection of optimal drug delivery systems. The inclusion of the maleimide (B117702) functional group allows for the covalent conjugation of targeting ligands, such as antibodies and peptides, thereby enabling active targeting of therapeutic payloads to specific cells and tissues.
Performance Comparison: The Impact of Surface Functionalization
The key advantage of DSPE-PEG2000-Maleimide (DSPE-PEG-Mal) lies in its ability to facilitate targeted drug delivery. This is achieved through the maleimide group, which readily reacts with thiol (-SH) groups present in cysteine residues of proteins and peptides, forming a stable thioether bond.[1][2] This covalent conjugation transforms a passive nanoparticle into a targeted delivery vehicle.
In contrast, non-functionalized DSPE-PEG2000 (e.g., with a methoxy (B1213986) end-group, DSPE-PEG-OMe) primarily serves to provide a hydrophilic shield, prolonging circulation time by reducing opsonization and clearance by the reticuloendothelial system (RES).[3] While effective for passive targeting via the enhanced permeability and retention (EPR) effect in tumors, it lacks the specificity of active targeting.
Another important consideration is the length of the PEG chain. A comparison with DSPE-PEG5000 reveals that the longer PEG chain can offer enhanced steric protection and potentially longer circulation times. However, this may come at the cost of reduced cellular uptake and potentially lower drug loading capacity compared to DSPE-PEG2000 formulations.[4]
Physicochemical and In Vitro Performance Data
The following tables summarize key performance indicators for DSPE-PEG2000-Mal modified nanoparticles and compare them with non-functionalized DSPE-PEG2000 and DSPE-PEG5000 nanoparticles. It is important to note that the absolute values can vary depending on the nanoparticle core composition, the encapsulated drug, and the specific formulation parameters. The data presented here is a collation from multiple studies to provide a comparative overview.
| Physicochemical Properties | ||
| Parameter | DSPE-PEG2000-Maleimide Nanoparticles | Non-Functionalized DSPE-PEG2000 Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 - 150 | 100 - 150 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -20 to -40 | -20 to -40 |
| Stability | Good colloidal stability. The maleimide group can be susceptible to hydrolysis at higher pH.[5] | Good colloidal stability. |
| In Vitro Performance | ||
| Parameter | DSPE-PEG2000-Maleimide Nanoparticles | Non-Functionalized DSPE-PEG2000 Nanoparticles |
| Drug Encapsulation Efficiency (%) | High (typically > 80%) | High (typically > 80%) |
| Drug Loading Capacity (%) | Dependent on drug and formulation | Dependent on drug and formulation |
| In Vitro Drug Release | Sustained release profile | Sustained release profile |
| Cellular Uptake | Enhanced in target cells expressing the specific receptor for the conjugated ligand. | Primarily via non-specific endocytosis. |
Experimental Protocols
Detailed methodologies for the characterization of DSPE-PEG2000-Mal modified nanoparticles are crucial for reproducible research. Below are protocols for key experiments.
Nanoparticle Synthesis and Ligand Conjugation
Objective: To synthesize drug-loaded nanoparticles and conjugate a targeting ligand to the surface via the maleimide-thiol reaction.
Materials:
-
DSPE-PEG2000-Maleimide
-
Other lipid components (e.g., DSPC, cholesterol)
-
Drug to be encapsulated
-
Targeting ligand with a free thiol group (e.g., a cysteine-containing peptide)
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., HEPES or PBS, pH 6.5-7.5)
Procedure:
-
Nanoparticle Formulation (Thin-film hydration method):
-
Dissolve DSPE-PEG2000-Maleimide, other lipids, and the drug in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid transition temperature.
-
Extrude the resulting suspension through polycarbonate membranes with defined pore sizes to obtain nanoparticles with a uniform size distribution.
-
-
Ligand Conjugation:
-
Dissolve the thiol-containing targeting ligand in the aqueous buffer.
-
Add the ligand solution to the nanoparticle suspension.
-
Incubate the mixture at room temperature for a specified time (e.g., 2-4 hours) with gentle stirring to allow for the maleimide-thiol reaction to occur.
-
Remove unconjugated ligand by a suitable purification method such as dialysis or size exclusion chromatography.
-
Characterization of Physicochemical Properties
a) Particle Size and Zeta Potential Measurement
Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the nanoparticle suspension in an appropriate aqueous buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the intensity-weighted size distribution, Z-average diameter, and PDI.
-
For zeta potential, use a specific folded capillary cell and apply an electric field to measure the electrophoretic mobility of the nanoparticles.
b) Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of drug encapsulated within the nanoparticles.
Procedure:
-
Separate the unencapsulated (free) drug from the nanoparticle suspension using a method like ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Disrupt the nanoparticles to release the encapsulated drug (e.g., by adding a suitable solvent like methanol (B129727) or Triton X-100).
-
Quantify the total amount of drug in the disrupted nanoparticle suspension.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Study
Objective: To evaluate the release kinetics of the encapsulated drug from the nanoparticles over time.
Method: Dialysis method.
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4, or an acidic buffer to simulate the tumor microenvironment) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Cellular Uptake Study
Objective: To assess the efficiency of nanoparticle uptake by target cells.
Method: Flow Cytometry.
Procedure:
-
Label the nanoparticles with a fluorescent dye (e.g., by incorporating a fluorescently labeled lipid during formulation).
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled nanoparticles (both targeted and non-targeted as a control) at 37°C for a specific period.
-
Wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of nanoparticle uptake.
Visualizing the Processes: Diagrams
To better illustrate the experimental workflows and the underlying mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis and characterization of targeted nanoparticles.
References
- 1. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 2. DSPE-PEG-MAL [nanosoftpolymers.com]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Assessing the Stealth Properties of DSPE-PEG2k-Maleimide Liposomes: A Comparative Guide
For researchers and drug development professionals navigating the complexities of nanoparticle-based drug delivery, the "stealth" properties of liposomal formulations are paramount to achieving therapeutic efficacy. Liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2k-mal) are a popular choice for targeted drug delivery, owing to the maleimide (B117702) group's ability to conjugate with thiol-containing ligands such as antibodies and peptides. However, it is crucial to understand how this functionalization, and the underlying PEGylated lipid, influences the liposome's ability to evade the immune system and prolong its circulation time compared to other available formulations.
This guide provides an objective comparison of the stealth properties of DSPE-PEG2k-mal liposomes against key alternatives, supported by experimental data from peer-reviewed studies. We will delve into in vivo circulation time, biodistribution, and the underlying mechanisms of immune system interaction.
Comparison of In Vivo Performance
The "stealth" characteristic of a liposome (B1194612) is primarily defined by its pharmacokinetic profile—specifically, its circulation half-life and biodistribution. A longer half-life allows for greater accumulation at the target site, while reduced uptake by the mononuclear phagocyte system (MPS) in organs like the liver and spleen is indicative of successful immune evasion.
| Liposome Formulation | Key Feature | Circulation Half-life (t½) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Notes |
| DSPE-PEG2k-mal | Maleimide functionalization for active targeting | Moderately Long | Moderate | Moderate | The maleimide group can potentially increase uptake by thiol-rich cells and proteins, which may slightly reduce circulation time compared to non-functionalized counterparts.[1][2] |
| DSPE-PEG2k-methoxy | Non-functionalized PEG for steric hindrance | Long | Low to Moderate | Low to Moderate | Considered the "gold standard" for stealth liposomes, providing a hydrophilic shield that reduces opsonization.[3][4][5] |
| Zwitterionic Liposomes (PMPC/PCB-DSPE) | Zwitterionic polymer coating | Long to Very Long | Low | Low | These polymers are highly hydrophilic and have been shown to reduce protein adsorption and potentially avoid the "accelerated blood clearance" (ABC) phenomenon sometimes observed with PEGylated liposomes. |
| Polysarcosine-DSPE Liposomes | Polypeptoid coating | Long | Low | Low | Polysarcosine is a biodegradable and non-immunogenic polymer that has demonstrated excellent stealth properties, comparable or even superior to PEG, and may also mitigate the ABC phenomenon. |
%ID/g: Percentage of injected dose per gram of tissue. Data is compiled from various preclinical studies in rodent models and is intended for comparative purposes. Absolute values can vary based on the specific liposome composition, size, and animal model used.
Experimental Protocols for Assessing Stealth Properties
To ensure reproducible and comparable results when evaluating the stealth properties of liposomal formulations, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
Liposome Preparation via Thin-Film Hydration
This is a common method for preparing liposomes in a research setting.
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2k-mal) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated for 10-20 passes to ensure a narrow size distribution.
-
-
Purification:
-
Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.
-
Characterization of Physicochemical Properties
a) Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument. The PDI value should ideally be below 0.2 for a homogenous population.
-
b) Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.
-
Load the sample into a specialized zeta potential cell.
-
Measure the electrophoretic mobility of the liposomes, which is then converted to the zeta potential. This value provides an indication of the surface charge and stability of the liposomal dispersion.
-
In Vivo Pharmacokinetics and Biodistribution Study
These studies are crucial for determining the circulation half-life and organ accumulation of the liposomes.
Procedure:
-
Animal Model: Use healthy, tumor-bearing mice or rats, depending on the study's objective.
-
Liposome Labeling: For tracking purposes, label the liposomes with a fluorescent dye (e.g., DiR, Cy5.5) incorporated into the lipid bilayer or by encapsulating a radiolabel (e.g., 111In, 64Cu).
-
Administration: Administer the labeled liposomes intravenously (i.v.) via the tail vein.
-
Blood Sampling (Pharmacokinetics):
-
At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h) after injection, collect blood samples.
-
Quantify the amount of label (fluorescence or radioactivity) in the plasma.
-
Plot the plasma concentration versus time and calculate the circulation half-life (t½).
-
-
Organ Collection and Analysis (Biodistribution):
-
At the end of the study (e.g., 24h or 48h post-injection), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart) and the tumor, if applicable.
-
Homogenize the tissues and quantify the amount of label in each organ.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Mechanisms and Signaling Pathways
The "stealth" property of liposomes is primarily attributed to their ability to evade opsonization—the process where serum proteins (opsonins) bind to the surface of foreign particles, marking them for recognition and clearance by phagocytic cells of the mononuclear phagocyte system (MPS), mainly macrophages in the liver and spleen.
Caption: Opsonization and subsequent phagocytosis of liposomes by macrophages.
PEGylation and other hydrophilic polymer coatings create a steric barrier on the liposome surface. This "cloud" of polymer chains physically hinders the binding of opsonins, thereby reducing recognition by macrophages and prolonging circulation.
Caption: How PEGylation provides stealth properties to liposomes.
Conclusion
The choice of liposomal formulation is a critical decision in drug development, with significant implications for therapeutic outcomes. While DSPE-PEG2k-mal offers the advantage of targeted delivery through ligand conjugation, it is essential to consider the potential impact of the maleimide group on the liposome's stealth properties. For applications where maximizing circulation time and minimizing MPS uptake are the primary goals, non-functionalized PEGylated liposomes or alternatives such as those coated with zwitterionic polymers or polysarcosine may offer superior performance. This guide provides a framework for comparing these formulations and the experimental protocols necessary for their evaluation, empowering researchers to make informed decisions in the design of effective nanomedicines.
References
- 1. PEGylated nanoparticles interact with macrophages independently of immune response factors and trigger a non-phagocytic, low-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 4. A robust and quantitative method for tracking liposome contents after intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome opsonization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DSPE-PEG2-Mal and DSPE-PEG-COOH for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal PEGylated Phospholipid for Your Application.
In the realm of targeted drug delivery and bioconjugation, the functionalization of nanoparticle surfaces is paramount. Among the most widely utilized reagents for this purpose are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] derivatives, commonly known as DSPE-PEG. These amphiphilic molecules readily incorporate into lipid-based nanoparticles, such as liposomes, providing a hydrophilic shield that confers "stealth" characteristics and prolongs circulation time. The terminal end of the PEG chain can be modified with various reactive groups to facilitate the attachment of targeting ligands like antibodies, peptides, or aptamers.
This guide provides a detailed comparative analysis of two of the most prevalent terminally functionalized DSPE-PEG derivatives: DSPE-PEG2-Mal (with a maleimide (B117702) group) and DSPE-PEG-COOH (with a carboxylic acid group). We will objectively compare their performance based on available experimental data, provide detailed experimental protocols, and visualize key concepts to aid in your selection process.
At a Glance: Key Differences
| Feature | This compound | DSPE-PEG-COOH |
| Functional Group | Maleimide | Carboxylic Acid |
| Reactive Towards | Thiol groups (e.g., cysteine residues) | Primary amine groups (e.g., lysine (B10760008) residues) |
| Conjugation Chemistry | Michael Addition ("Click" Chemistry) | Carbodiimide Chemistry (e.g., EDC/NHS) |
| Reaction pH | 6.5 - 7.5[1] | Activation: 4.5-6.0; Conjugation: 7.2-7.4 |
| Reaction Speed | Fast | Slower, multi-step |
| Selectivity | Highly selective for thiols | Can react with any accessible primary amine |
| Stability of Linkage | Stable thioether bond | Stable amide bond |
| Functional Group Stability | Maleimide can hydrolyze, especially at higher pH | Carboxyl group is stable |
Performance Comparison: A Data-Driven Analysis
Physicochemical Properties of Functionalized Liposomes
The incorporation of these functionalized lipids and the subsequent conjugation of ligands can influence the physicochemical properties of the resulting liposomes.
| Parameter | Liposome (B1194612) Type | DSPE-PEG-Mal | DSPE-PEG-COOH |
| Particle Size (nm) | Unconjugated | ~200 | ~200 |
| Anti-EGFR Fab' Conjugated | No significant difference | Slightly larger, but not statistically significant[2] | |
| Zeta Potential (mV) | Unconjugated | Significantly different between the two types | Significantly different between the two types[2] |
| Anti-EGFR Fab' Conjugated | - | - | |
| siRNA Encapsulation Efficiency (%) | Anti-EGFR Fab' Conjugated | No significant difference | No significant difference[2] |
Data synthesized from a study comparing immunoliposomes for siRNA delivery[2]. Absolute values can vary based on the specific liposome composition and preparation method.
Conjugation Efficiency and In Vitro Performance
The efficiency of ligand conjugation and the subsequent performance of the targeted nanoparticles are critical for their therapeutic efficacy.
| Parameter | DSPE-PEG-Mal | DSPE-PEG-COOH |
| Cellular Uptake (in SMMC-7721 cells) | Significantly greater cellular uptake | Lower cellular uptake |
| Gene Silencing Efficiency (siRNA) | ~80% at 500 nM siRNA | ~32% at 500 nM siRNA |
Data from a study using anti-EGFR Fab' conjugated immunoliposomes for siRNA delivery.
These findings suggest that for this specific application, the maleimide-based conjugation resulted in a more effective delivery system, leading to enhanced cellular uptake and gene silencing. This could be attributed to factors such as the orientation of the conjugated antibody or the overall surface charge of the final liposome.
Chemical Structures and Conjugation Pathways
To understand the fundamental differences in their reactivity, it is essential to visualize their chemical structures and the pathways through which they form covalent bonds with targeting ligands.
The distinct terminal functional groups dictate their conjugation chemistry.
Experimental Protocols
To ensure reproducibility and aid in your experimental design, we provide detailed protocols for key procedures.
Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common method for preparing liposomes of a defined size.
Protocol:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol, and either this compound or DSPE-PEG-COOH) in a suitable organic solvent such as chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
Conjugation of Thiol-Containing Ligands to this compound Liposomes
Protocol:
-
Prepare Liposomes: Prepare liposomes containing this compound using the thin-film hydration method described above.
-
Prepare Ligand: Dissolve the thiol-containing ligand (e.g., a cysteine-containing peptide or a reduced antibody) in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS).
-
Conjugation Reaction: Mix the this compound liposomes with the thiol-containing ligand at a desired molar ratio (e.g., 10-20 fold molar excess of maleimide to thiol).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted ligand and byproducts by a suitable method such as size exclusion chromatography or dialysis.
Note on Maleimide Stability: The maleimide group is susceptible to hydrolysis, which increases with pH. Studies have shown that the method of incorporating DSPE-PEG-Mal into liposomes can impact the availability of active maleimide groups. A "post-insertion" method, where the maleimide-PEG-lipid is incorporated into pre-formed liposomes, has been shown to result in a higher percentage of active maleimide groups (around 76%) compared to the "pre-insertion" method where it is included from the start (around 32-63% active groups).
Conjugation of Amine-Containing Ligands to DSPE-PEG-COOH Liposomes
This is a two-step process involving the activation of the carboxyl groups followed by conjugation to the amine-containing ligand.
Protocol:
-
Prepare Liposomes: Prepare liposomes containing DSPE-PEG-COOH using the thin-film hydration method.
-
Activation of Carboxyl Groups:
-
Resuspend the DSPE-PEG-COOH liposomes in an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).
-
Add a molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS, to the liposome suspension.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine:
-
Add the amine-containing ligand (e.g., protein or peptide) dissolved in a conjugation buffer (e.g., PBS, pH 7.2-7.4) to the activated liposome suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction.
-
Purification: Purify the conjugated liposomes using size exclusion chromatography or dialysis to remove unreacted reagents and ligand.
Conclusion and Recommendations
Both this compound and DSPE-PEG-COOH are highly effective for the surface functionalization of liposomes and other nanoparticles. The choice between them should be guided by the specific requirements of the application.
Choose this compound when:
-
Your targeting ligand has a readily available and specific thiol group.
-
You require a fast and highly selective "click" chemistry reaction.
-
You are working within a pH range of 6.5-7.5.
Choose DSPE-PEG-COOH when:
-
Your targeting ligand has accessible primary amine groups.
-
You need a stable and well-established conjugation method.
-
The multi-step reaction and different pH requirements for activation and conjugation are compatible with your experimental setup.
The available comparative data suggests that for certain applications, such as the delivery of siRNA with an antibody fragment, DSPE-PEG-Mal may offer superior performance in terms of cellular uptake and therapeutic efficacy. However, it is crucial to consider that the optimal choice may vary depending on the specific ligand, target, and drug being delivered. Researchers should carefully consider the stability of the maleimide group during liposome preparation and may benefit from a post-insertion strategy to maximize its reactivity.
Ultimately, empirical testing and optimization are recommended to determine the most suitable DSPE-PEG derivative for your specific research or drug development project. This guide provides a foundational understanding and practical protocols to facilitate this process.
References
- 1. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG2000-Mal Conjugates: A Comparative Guide to Validating Targeting Efficiency
For Researchers, Scientists, and Drug Development Professionals
The strategic design of targeted drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target effects. Among the various strategies, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal) has emerged as a prominent method for conjugating targeting ligands to liposomes and nanoparticles. This guide provides an objective comparison of DSPE-PEG2000-Mal with alternative conjugation chemistries, supported by experimental data, to aid researchers in selecting the optimal approach for their drug delivery platforms.
Comparative Analysis of Targeting Efficiency: DSPE-PEG2000-Mal vs. Alternatives
The efficacy of a targeted delivery system hinges on the stable and specific linkage of a targeting moiety to the nanocarrier. DSPE-PEG2000-Mal facilitates this via a thiol-maleimide "click" reaction, offering a covalent bond with thiol-containing ligands such as antibodies and peptides. A primary alternative involves the use of DSPE-PEG2000-NHS (N-hydroxysuccinimide), which reacts with primary amines on targeting ligands.
A comparative study on the delivery of siRNA to hepatocellular carcinoma cells using immunoliposomes highlights the functional differences between these two linkers.[1] The study compared anti-EGFR Fab'-conjugated immunoliposomes prepared with either DSPE-PEG2000-Mal or DSPE-PEG2000-COOH (activated with EDC/NHS).
| Parameter | DSPE-PEG-Mal Immunoliposomes | DSPE-PEG-COOH Immunoliposomes | Reference |
| Antibody Conjugation Efficiency | Higher | Lower | [1] |
| Particle Size | Smaller | Larger | [1] |
| Zeta Potential | Less Negative | More Negative | [1] |
| In Vitro Gene Silencing Effect | More Potent | Less Potent | [1] |
The results indicate that the maleimide-based conjugation resulted in a more efficient and effective delivery system for this specific application.
In Vivo Biodistribution: Active vs. Passive Targeting
To validate the in vivo targeting efficiency of functionalized liposomes, biodistribution studies are crucial. A study using a bispecific monoclonal antibody for tumor pre-targeting demonstrated a significant increase in tumor accumulation of actively targeted liposomes compared to passive targeting.
| Targeting Strategy | Tumor Uptake (% ID/g) | Liver Uptake (% ID/g) | Spleen Uptake (% ID/g) | Blood Concentration (% ID/g at 1h) | Reference |
| Active Targeting (with BsmAb) | 7.5 ± 2.4 | 5.8 ± 0.9 | 10.3 ± 2.1 | 15.2 ± 3.5 | |
| Passive Targeting (without BsmAb) | 4.5 ± 0.45 | 6.5 ± 1.2 | 12.5 ± 2.8 | 16.1 ± 2.9 |
These findings underscore the importance of specific ligand-receptor interactions in enhancing tumor localization of nanocarriers.
Experimental Protocols
Preparation of Targeted Liposomes via DSPE-PEG2000-Mal
This protocol describes the "post-insertion" method, where the targeting ligand is conjugated to the DSPE-PEG2000-Mal before its insertion into pre-formed liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG2000-Mal
-
Thiol-containing targeting ligand (e.g., antibody Fab' fragment, cysteine-terminated peptide)
-
Reducing agent (e.g., TCEP)
-
Buffers (e.g., HEPES, PBS)
-
Size-exclusion chromatography column
Procedure:
-
Liposome (B1194612) Formation: Prepare liposomes using the thin-film hydration method followed by extrusion to obtain vesicles of a defined size (e.g., 100 nm).
-
Ligand Reduction: If the ligand contains disulfide bonds, reduce it using a suitable reducing agent to expose free thiol groups. Purify the reduced ligand.
-
Conjugation: React the reduced, thiol-containing ligand with DSPE-PEG2000-Mal in a buffer at a slightly basic pH (7.0-7.5) for a specified time (e.g., 2-4 hours) at room temperature. The molar ratio of ligand to DSPE-PEG2000-Mal should be optimized.
-
Post-Insertion: Incubate the pre-formed liposomes with the ligand-conjugated DSPE-PEG2000-Mal at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for a defined period (e.g., 1 hour) to allow for the insertion of the conjugated lipid into the liposome bilayer.
-
Purification: Remove unconjugated ligands and non-inserted lipids using size-exclusion chromatography.
References
Safety Operating Guide
Navigating the Safe Disposal of DSPE-PEG2-mal in a Laboratory Setting
Core Principles for Chemical Waste Management
The foundation of safe chemical disposal lies in the understanding that all chemical waste is potentially hazardous.[1] Therefore, a cautious and systematic approach is necessary. Key principles include the proper segregation of waste, the use of appropriate and correctly labeled containers, and adherence to regulatory requirements for hazardous waste.[1][2]
Segregation and Storage:
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions.[2] Incompatible chemicals, such as acids and bases or oxidizing and reducing agents, must be stored separately.[3] DSPE-PEG2-mal waste should be collected in a designated, compatible container, separate from other waste streams unless otherwise directed by your institution's environmental health and safety (EHS) department.
Containers used for hazardous waste must be in good condition, compatible with the chemical, and securely sealed to prevent leaks. They should be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards.
Quantitative Data Summary for Disposal Considerations
For a clear overview of the critical aspects of this compound disposal, the following table summarizes the key quantitative and logistical parameters:
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Laboratories cannot store more than 55 gallons of hazardous waste or one quart of acute hazardous waste at a time. | |
| Container Removal (Full) | Full containers must be removed from the satellite accumulation area within three days. | |
| Container Storage (Partially Full) | Partially filled, properly labeled containers can remain in a satellite accumulation area for up to one year. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound, based on general laboratory waste guidelines. Always consult your institution's specific Environmental Health and Safety (EHS) procedures before proceeding.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Collection:
-
Designate a specific, compatible waste container for this compound waste. The original container may be used if it is in good condition.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Labeling:
-
As soon as the first of the waste is added, label the container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations or formulas).
-
A clear indication of the hazards (e.g., "Toxic," "Irritant" - consult the supplier's information or your institution's chemical safety resources).
-
The name of the principal investigator and the laboratory location.
-
The date the container becomes full.
-
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA), which could be a marked area on a benchtop or in a chemical fume hood.
-
Ensure the container is kept closed except when adding waste.
-
Store in a well-ventilated area.
5. Disposal Request:
-
Once the container is full, or if the experiment is complete, submit a request for waste pickup through your institution's EHS department.
6. Spill Management:
-
In the event of a spill, treat the spilled chemical and any cleanup materials (e.g., absorbent pads) as hazardous waste.
-
These materials must be collected in a separate, properly labeled hazardous waste container.
Visualizing the Disposal Workflow
To further clarify the logical steps for the proper disposal of this compound, the following diagram illustrates the workflow from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
By adhering to these established procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
Essential Safety and Operational Guide for Handling DSPE-PEG2-mal
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-mal). Given the variability in safety data provided by different suppliers for compounds with similar names and structures, a conservative approach to handling is recommended, assuming the highest potential hazard. The maleimide (B117702) group, in particular, is reactive and warrants careful handling to ensure personnel safety and experimental integrity.
Immediate Safety and Handling Precautions
This compound should be handled with care in a designated laboratory area, such as a chemical fume hood, to minimize exposure. The primary hazards are associated with the maleimide moiety, which is a potent thiol-reactive agent and can be irritating.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent skin and eye contact, as well as inhalation of any dust or aerosols.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advisable to protect against skin contact.[2] |
| Eyes | Safety goggles | Tight-sealing safety goggles are necessary to protect against splashes and fine dust. |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that this compound is handled safely at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.
-
Store this compound at -20°C in a desiccated, dark environment to maintain its chemical integrity.[3] Protect from light and moisture.[3]
2. Handling and Solution Preparation:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of any fine powders.[3]
-
When weighing the solid, use anti-static weigh paper or a microbalance enclosure to minimize dispersal.
-
Prepare solutions in a chemical fume hood. This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Handle these solvents with appropriate caution.
-
Aqueous solutions of maleimide-containing products should be prepared immediately before use. The pH of the solution should be maintained between 6.5 and 7.5 for reactions involving the maleimide group.
3. Spill Management:
-
In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
For minor spills, absorb the material with an inert substance and place it in a sealed container for disposal as chemical waste.
-
Clean the spill area thoroughly with a detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.
1. Deactivation of Maleimide: Before disposal, it is best practice to deactivate the reactive maleimide group by reacting it with an excess of a thiol-containing compound.
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: In a designated chemical waste container, add the this compound waste to an excess of the quenching solution (a 10-fold molar excess of the thiol is recommended).
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.
2. Waste Segregation and Collection:
-
Liquid Waste: Collect the deactivated this compound solution in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour it down the drain.
-
Solid Waste: Dispose of unused solid this compound as hazardous chemical waste. Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound waste, deactivated with β-mercaptoethanol").
3. Final Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow and Safety Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
